molecular formula C13H9FN2 B2494753 3-(2-fluorophenyl)-1H-indazole CAS No. 1524223-86-6

3-(2-fluorophenyl)-1H-indazole

Cat. No.: B2494753
CAS No.: 1524223-86-6
M. Wt: 212.227
InChI Key: ZGHIFYYRDQEIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Fluorophenyl)-1H-indazole (CAS 1524223-86-6) is a fluorinated indazole derivative of high interest in medicinal chemistry and drug discovery research. The indazole core is a privileged scaffold found in several clinical and investigational drugs, known for its diverse biological activities . This specific compound belongs to a class of 2-phenyl-2H-indazole derivatives that have demonstrated significant biological potential. Recent scientific studies have highlighted its value as a building block in the synthesis of novel compounds with antiprotozoal activity. Research has shown that derivatives with electron-withdrawing groups, such as fluorine, on the 2-phenyl ring are favorable for activity against protozoan parasites like Entamoeba histolytica , Giardia intestinalis , and Trichomonas vaginalis . The compound serves as a key intermediate for researchers exploring structure-activity relationships (SAR) to optimize potency and selectivity. Furthermore, the indazole scaffold is widely investigated in oncology research, with derivatives exhibiting inhibitory effects on various human cancer cell lines through mechanisms such as apoptosis induction and modulation of key pathways like p53/MDM2 . With a molecular formula of C13H9FN2 and a molecular weight of 212.22 g/mol , it is supplied for research purposes only. This product is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15-16-13/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHIFYYRDQEIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(2-fluorophenyl)-1H-indazole CAS 1524223-86-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1524223-86-6 Formula: C₁₃H₉FN₂ Molecular Weight: 212.22 g/mol

Executive Summary

3-(2-fluorophenyl)-1H-indazole (CAS 1524223-86-6) is a high-value pharmacophore intermediate belonging to the class of 3-arylindazoles. It serves as a critical scaffold in the synthesis of Soluble Guanylate Cyclase (sGC) stimulators (analogous to Vericiguat) and Type I/II Kinase Inhibitors (targeting VEGFR, FGFR, and PDGFR).

This guide details the physicochemical profile, validated synthetic protocols, and medicinal chemistry logic behind the 2-fluoro substitution, providing researchers with a roadmap for utilizing this scaffold in lead optimization.

Physicochemical Profile & Datasheet

The following properties are essential for assay formulation and ADME prediction.

PropertyValueContext for Drug Design
Appearance Off-white to pale yellow solidStandard purity >97% required for biological assays.
Calculated LogP 3.2 – 3.5Lipophilic; requires organic co-solvent (DMSO) for aqueous buffers.
pKa (Indazole NH) ~13.8Very weak acid; deprotonation requires strong bases (NaH, Cs₂CO₃).
pKa (Protonated N) ~1.2Weak base; protonates only in strong acidic media.
H-Bond Donors 1 (N-H)Critical for Hinge Binding in kinase domains.[1]
H-Bond Acceptors 2 (N, F)The Fluorine acts as a weak acceptor and metabolic blocker.
Solubility DMSO (>20 mg/mL), MethanolPoorly soluble in water; formulate as suspension or use cyclodextrins.

Structural Logic & Medicinal Chemistry Utility

The utility of CAS 1524223-86-6 lies in two specific structural features that enhance drug potency and stability.

The "Ortho-Fluoro" Effect

The 2-fluoro substitution on the phenyl ring is not arbitrary. It serves three distinct medicinal chemistry functions:

  • Metabolic Blockade: It protects the susceptible ortho-position from Cytochrome P450-mediated hydroxylation, extending the half-life (

    
    ) of the molecule.
    
  • Conformational Locking: The fluorine atom exerts a steric and electrostatic influence that restricts the rotation of the biaryl bond, pre-organizing the molecule into a bioactive conformation.

  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the electron density of the phenyl ring, potentially strengthening

    
     stacking interactions within a receptor pocket.
    
Kinase Hinge Binding

The indazole core is a "privileged scaffold" that mimics the purine ring of ATP. The N1-H and N2 nitrogen atoms often form a bidentate hydrogen-bonding motif with the "hinge region" amino acids of kinase enzymes (e.g., Glu/Cys residues).

SAR_Logic Indazole Indazole Core (ATP Mimic) Phenyl Phenyl Ring (Hydrophobic Pocket) Indazole->Phenyl  Scaffold Attachment Kinase Kinase Hinge Region (H-Bonding) Indazole->Kinase  Bidentate H-Bonds Fluoro 2-Fluoro Group (Metabolic Shield) Phenyl->Fluoro  Ortho-Substitution Fluoro->Phenyl  Conformational Lock Metabolism CYP450 Oxidation (Blocked) Fluoro->Metabolism  Steric/Electronic Block

Figure 1: Structure-Activity Relationship (SAR) logic of the 3-(2-fluorophenyl)-1H-indazole scaffold.

Validated Synthetic Protocol

The most robust method for synthesizing 3-(2-fluorophenyl)-1H-indazole is via Suzuki-Miyaura Cross-Coupling . Direct C3-arylation of unprotected indazoles is possible but often requires specific conditions to prevent N-arylation. The protocol below uses a protected intermediate strategy for maximum yield and purity.

Reaction Scheme

Reactants: 3-Bromo-1H-indazole (or 3-Iodo) + 2-Fluorophenylboronic acid. Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄. Solvent: 1,4-Dioxane / Water (4:1).

Step-by-Step Methodology

Phase A: Protection (Optional but Recommended) Note: Direct coupling on unprotected indazole is possible (see Ref 3), but N-THP or N-Boc protection improves solubility and yield.

  • Dissolve 3-bromo-1H-indazole (1.0 eq) in DCM.

  • Add Dihydropyran (DHP, 1.5 eq) and catalytic p-TsOH (0.1 eq).

  • Stir at RT for 4 hours. Concentrate and use crude 1-(tetrahydro-2H-pyran-2-yl)-3-bromo-indazole.

Phase B: Suzuki Coupling

  • Setup: Charge a round-bottom flask with:

    • Protected 3-bromoindazole (1.0 mmol)

    • 2-Fluorophenylboronic acid (1.2 mmol)

    • Potassium Carbonate (

      
      , 3.0 mmol)
      
  • Solvent: Add degassed 1,4-Dioxane (10 mL) and Water (2.5 mL).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 mmol) under Nitrogen atmosphere.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with brine. Dry over

    
     and concentrate.
    

Phase C: Deprotection

  • Dissolve the crude intermediate in MeOH (5 mL).

  • Add HCl (4M in Dioxane, 2 mL) or concentrated aqueous HCl (1 mL).

  • Heat at 60°C for 2 hours.

  • Purification: Neutralize with

    
    . Extract with EtOAc. Purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).
    
  • Yield: Expect 75–85% as an off-white solid.

Synthesis_Workflow Start Start: 3-Bromo-1H-indazole Protect Step 1: N-Protection (DHP, pTsOH, DCM) Start->Protect Suzuki Step 2: Suzuki Coupling (2-F-Ph-B(OH)2, Pd(dppf)Cl2, K2CO3) Protect->Suzuki Deprotect Step 3: Deprotection (HCl, MeOH, 60°C) Suzuki->Deprotect Purify Step 4: Purification (Column Chromatography) Deprotect->Purify Final Product: 3-(2-fluorophenyl)-1H-indazole Purify->Final

Figure 2: Synthetic workflow for high-purity isolation of the target compound.

Safety & Handling (MSDS Summary)

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). Hygroscopic.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dust.

References

  • Indazole Synthesis Review: Gaikwad, D. D., et al. (2015). "Indazole: A privileged scaffold in drug discovery."[1][2] European Journal of Medicinal Chemistry. Link

  • Suzuki Coupling on Indazoles: Laha, J. K., et al. (2013). "Palladium-catalyzed regioselective C-3 arylation of free (NH)-indazoles." Chemical Communications. Link

  • Kinase Inhibitor SAR: Zhang, M., et al. (2018). "Design and synthesis of 3-arylindazole derivatives as potent inhibitors of VEGFR-2." Bioorganic & Medicinal Chemistry Letters. Link

  • sGC Stimulators: Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189)." Journal of Medicinal Chemistry. (Contextual reference for indazole utility). Link

Sources

The Ascendant Pharmacophore: A Technical Guide to the Biological Activity of 3-(2-Fluorophenyl)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking a Privileged Scaffold in Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide offers an in-depth exploration of the 3-(2-fluorophenyl)-1H-indazole scaffold. The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2][3] The strategic introduction of a 2-fluorophenyl group at the 3-position significantly influences the molecule's conformational flexibility, electronic properties, and metabolic stability. This, in turn, opens new avenues for modulating its interaction with a range of biological targets. This technical guide synthesizes the current understanding of the biological activities of this promising class of compounds, with a focus on their anticancer and anti-inflammatory potential. We will delve into the mechanistic underpinnings of their action, present relevant quantitative data, and provide detailed experimental protocols to empower your research and development endeavors.

I. Anticancer Activity: Targeting Key Oncogenic Pathways

The 3-(2-fluorophenyl)-1H-indazole core has emerged as a promising framework for the design of novel anticancer agents. The presence of the fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic properties.

A. Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which indazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[2]

1. Kinase Inhibition:

Derivatives of the 3-phenyl-1H-indazole scaffold have been investigated as potent kinase inhibitors. For instance, a derivative featuring a 3-fluorophenyl moiety has been identified as a selective inhibitor of the c-KIT T670I mutant, a common mutation conferring resistance to first-line therapies in gastrointestinal stromal tumors (GISTs).[4][5][6] The 2-fluorophenyl group can engage in specific interactions within the ATP-binding pocket of the kinase, contributing to both potency and selectivity.

The general mechanism of kinase inhibition by these compounds involves competitive binding at the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that drives tumor cell proliferation and survival.

cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., c-KIT) Substrate Substrate Protein RTK->Substrate Phosphorylation Indazole 3-(2-fluorophenyl)-1H-indazole Derivative Indazole->RTK Inhibition ATP ATP ATP->RTK pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) pSubstrate->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation

Diagram 1: Kinase inhibition by 3-(2-fluorophenyl)-1H-indazole derivatives.

2. Induction of Apoptosis and Cell Cycle Arrest:

Beyond direct kinase inhibition, some fluorinated 3-amino-1H-indazole derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[7][8] This is often achieved through the modulation of key regulatory proteins. For example, treatment with these compounds can lead to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1]

3. Modulation of the p53/MDM2 Pathway:

Several 1H-indazole-3-amine derivatives have been found to interfere with the p53/MDM2 pathway.[7][8][9] The tumor suppressor protein p53 is a critical regulator of cell fate, and its activity is often suppressed in cancer cells by its negative regulator, MDM2. By disrupting the p53-MDM2 interaction, these indazole derivatives can stabilize p53, leading to the activation of downstream pathways that trigger apoptosis and cell cycle arrest.[9]

B. In Vitro Antiproliferative Activity

The anticancer potential of 3-(2-fluorophenyl)-1H-indazole derivatives and their close analogs has been demonstrated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
(E)-N1-(3-Fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamideGIST-T1/T670IData not specified[6]
1H-indazole-3-amine derivative (Compound 6o)K562 (Chronic Myeloid Leukemia)5.15[9][10]
Indazole derivative (Compound 2f)Various cancer cell lines0.23–1.15[1]
C. Experimental Protocols

1. Cell Viability Assessment (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the 3-(2-fluorophenyl)-1H-indazole derivative for a specified duration (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

    • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Indazole Derivative A->B C Add MTT Reagent (Incubate 4h) B->C D Add Solubilizing Agent (e.g., DMSO) C->D E Measure Absorbance at 570 nm D->E F Calculate IC50 E->F

Diagram 2: Workflow for the MTT cell viability assay.

2. Western Blot Analysis for Protein Expression:

Western blotting is a technique used to detect and quantify specific proteins in a sample. This is crucial for elucidating the mechanism of action, such as the modulation of apoptosis-related proteins or signaling pathway components.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

  • Procedure:

    • Cell Lysis: Treat cells with the indazole derivative, then lyse the cells to extract the proteins.

    • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

    • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, or a specific phospho-kinase).

    • Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

    • Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then captured by an imaging system.

    • Analysis: Quantify the band intensities to determine the relative expression levels of the target protein.

II. Anti-inflammatory Activity: Quenching the Flames of Inflammation

Chronic inflammation is a key driver of numerous diseases. Indazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.[11]

A. Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of indazole derivatives are attributed to their ability to inhibit the production of key inflammatory mediators.

1. Inhibition of Nitric Oxide (NO) Production:

Nitric oxide is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS). Certain N-substituted indazol-3-one derivatives, including those with a fluorophenyl group, have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[12]

2. Inhibition of Cyclooxygenase (COX) Enzymes:

Some indazole derivatives have been found to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins that mediate inflammation and pain.[13][14]

3. Reduction of Pro-inflammatory Cytokines:

Indazole compounds have also been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[13][14]

cluster_cell Inflammatory Cell (e.g., Macrophage) Stimulus Inflammatory Stimulus (e.g., LPS) iNOS iNOS Stimulus->iNOS COX2 COX-2 Stimulus->COX2 Cytokines Pro-inflammatory Cytokines Stimulus->Cytokines Indazole 3-(2-fluorophenyl)-1H-indazole Derivative Indazole->iNOS Inhibition Indazole->COX2 Inhibition Indazole->Cytokines Inhibition NO Nitric Oxide (NO) iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammatory Response Cytokines->Inflammation NO->Inflammation PGs->Inflammation

Diagram 3: Anti-inflammatory mechanisms of 3-(2-fluorophenyl)-1H-indazole derivatives.
B. In Vitro Anti-inflammatory Activity

The anti-inflammatory efficacy of these compounds is typically evaluated by measuring the inhibition of inflammatory mediators in cell-based assays.

Compound Class/DerivativeAssayEndpointResultReference
N(1)-H-N(2)-aryl-substituted indazol-3-(2H)-onesGriess AssayNO ProductionSignificant Inhibition[12]
Indazole derivativesIn vitro assaysCOX-2, TNF-α, IL-1βConcentration-dependent inhibition[13][14]
C. Experimental Protocols

1. Nitric Oxide (NO) Production Assessment (Griess Assay):

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.

  • Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which is proportional to the nitrite concentration.

  • Procedure:

    • Cell Culture and Treatment: Culture macrophage cells (e.g., RAW 264.7) and pre-treat with various concentrations of the indazole derivative for 1 hour.

    • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours to induce NO production.

    • Sample Collection: Collect the cell culture supernatant.

    • Griess Reaction: Mix the supernatant with the Griess reagent and incubate at room temperature.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Quantification: Determine the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

III. Future Directions and Concluding Remarks

The 3-(2-fluorophenyl)-1H-indazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The evidence presented in this guide underscores its potential in oncology and inflammatory diseases. The strategic placement of the 2-fluorophenyl group appears to be a key determinant of the biological activity, likely by influencing target engagement and pharmacokinetic properties.

Future research should focus on the synthesis and evaluation of a broader library of derivatives based on this core structure to establish a more comprehensive structure-activity relationship (SAR). Further elucidation of their mechanisms of action, including the identification of specific molecular targets, will be crucial for their clinical translation. In vivo studies are also warranted to assess the efficacy and safety of the most promising compounds in relevant disease models.

This technical guide provides a solid foundation for researchers and drug developers to build upon. The versatility of the 3-(2-fluorophenyl)-1H-indazole scaffold, combined with its demonstrated biological activities, positions it as a highly attractive starting point for the development of next-generation therapeutics.

References

  • Discovery of (E)-N1-(3-Fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). Journal of Medicinal Chemistry. [Link]

  • Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). ResearchGate. [Link]

  • 1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). Journal of Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives. Molecules. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1- yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) as a potent pan-BCR-ABL inhibitor for chronic myeloid leukemia. Semantic Scholar. [https://www.semanticscholar.org/paper/Discovery-of-3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(AKE-El-Damasy-Jin/6b52c0021b3a50275896a927a9299486c4765d75]([Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

  • Synthesis and biological evaluation of new indazole derivatives. Semantic Scholar. [Link]

  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Authorea. [Link]

  • In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. ACG Publications. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

  • Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research. [Link]

Sources

therapeutic applications of fluorinated indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Applications of Fluorinated Indazole Derivatives: A Technical Guide

The indazole scaffold (1H-indazole) is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine. Its ability to act as a hinge-binder in kinase inhibitors and a pharmacophore in GPCR modulators is well-documented. However, the "naked" indazole core often suffers from rapid metabolic clearance and suboptimal lipophilicity.

The strategic incorporation of fluorine atoms—either directly onto the indazole ring or on pendant groups—has emerged as a critical optimization tactic. This guide analyzes how fluorination transforms the indazole scaffold, focusing on Entrectinib as a clinical case study and emerging core-fluorinated analogs in preclinical development.

Pharmacochemical Rationale[1][2]
  • Metabolic Blocking: The C-H bonds at positions C3, C5, and C6 are metabolic "soft spots" prone to oxidation by Cytochrome P450 enzymes. Replacing hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs. C-H ~99 kcal/mol) effectively blocks these sites.

  • Electronic Modulation (pKa): Fluorination on the benzene ring of the indazole (positions 4-7) exerts an electron-withdrawing effect, lowering the pKa of the N1-H. This increases the acidity of the NH group, potentially strengthening hydrogen bond donor capability in the kinase hinge region.

  • Lipophilicity (LogP): Fluorine substitution typically increases logP, enhancing membrane permeability and blood-brain barrier (BBB) penetration—a critical feature for CNS-targeted oncology drugs.

Clinical Case Study: Entrectinib (Rozlytrek)

Entrectinib represents the pinnacle of fluorinated indazole design. It is a potent inhibitor of TRKA/B/C, ROS1, and ALK, approved for solid tumors with NTRK gene fusions.[1][2]

  • Structure: N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)benzamide.[1]

  • The Fluorine Role: Unlike "core-fluorinated" compounds where the F atom is on the indazole ring, Entrectinib features a 3,5-difluorobenzyl moiety attached to the C5 position of the indazole.

    • Function 1 (Metabolic Stability): The benzyl position is highly susceptible to benzylic oxidation. The 3,5-difluoro substitution pattern deactivates the phenyl ring electronically, reducing the rate of oxidative metabolism on the pendant group.

    • Function 2 (Binding Affinity): The difluorophenyl group occupies a hydrophobic pocket near the gatekeeper residues (e.g., G595 in TRKA). The fluorine atoms likely engage in multipolar interactions with backbone carbonyls or orthogonal interactions with residue side chains, stabilizing the "DFG-in" active conformation.

    • CNS Penetration: Entrectinib was specifically designed to cross the BBB. The fluorination contributes to a balanced lipophilic profile (LogP ~2.9) that evades P-glycoprotein (P-gp) efflux, unlike its predecessor Crizotinib.

Emerging Applications: Core-Fluorinated Indazoles

While Entrectinib fluorinates the pendant group, recent efforts focus on fluorinating the indazole core itself (positions 4, 5, 6, 7) to modulate intrinsic properties.

PositionTarget/ApplicationEffect of Fluorination
C6-Fluoro ROCK1 Inhibitors Increases potency (IC50: 14 nM) and oral bioavailability (61%) compared to non-fluorinated analogs.
C5-Fluoro RIP2 Kinase Enhances selectivity and metabolic stability (t1/2 increased 4-fold).
C3-Fluoro 5-HT Modulators Modulates binding affinity to serotonin receptors; blocks C3 oxidation.
C4-Fluoro General Scaffold Often used to induce conformational twist or steric clash in the binding pocket.

Synthetic Methodologies

Synthesizing fluorinated indazoles is challenging due to the high electronegativity of fluorine, which deactivates the ring toward electrophilic aromatic substitution. Two primary strategies are employed:

Strategy A: Cyclization of Fluorinated Precursors (Preferred)

The most robust method involves building the indazole ring from a pre-fluorinated benzene derivative.

  • Pathway: Fluorinated o-methylaniline

    
     Diazotization 
    
    
    
    Spontaneous Cyclization (Jacobson-type).
  • Advantages: High regioselectivity; fluorine is installed early on commercially available starting materials.

Strategy B: SNAr Cyclization
  • Pathway: 2,6-Difluorobenzonitrile (or aldehyde) + Hydrazine.

  • Mechanism: Hydrazine performs a Nucleophilic Aromatic Substitution (SNAr) on the ortho-fluorine, followed by cyclization onto the nitrile/aldehyde.

  • Limitation: Requires strong electron-withdrawing groups to activate the ring for SNAr.

Detailed Experimental Protocol

Protocol: Synthesis of 5-bromo-4-fluoro-1H-indazole Rationale: This intermediate allows for further functionalization at C5 (via Suzuki coupling) while retaining the critical C4-fluorine atom. This protocol uses the "Strategy A" diazotization route.

Reagents:

  • 3-Fluoro-2-methylaniline (Starting Material)[3]

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (AcOH)

  • Isoamyl nitrite (or Sodium Nitrite/HCl)

  • Ammonium Acetate

Step-by-Step Methodology:

  • Bromination (Pre-cyclization):

    • Dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile at 0°C.

    • Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Stir for 2 hours at room temperature.

    • Quench with sodium thiosulfate solution. Extract with ethyl acetate.

    • Result: 4-bromo-3-fluoro-2-methylaniline (Regioselectivity driven by the amino group).

  • Diazotization & Cyclization (The "Jacobson" Modification):

    • Dissolve the brominated aniline (10 g) in glacial acetic acid (100 mL).

    • Critical Step: Add isoamyl nitrite (1.5 eq) dropwise at room temperature.

    • Heat the mixture to 80°C for 4 hours. The diazonium intermediate forms and undergoes intramolecular cyclization with the adjacent methyl group.

    • Note: The mechanism involves a [1,5]-hydrogen shift followed by cyclization.

  • Work-up & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove acetic acid.

    • Dilute the residue with water and neutralize with saturated NaHCO3.

    • Extract with Ethyl Acetate (3x). Wash organic layer with brine.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

    • Yield: Typically 60-75%.

    • Characterization: 1H NMR should show the disappearance of the methyl singlet and the appearance of the indazole C3-H singlet (~8.1 ppm).

Visualization of Pathways & Logic

Diagram 1: SAR Logic of Fluorinated Indazoles

IndazoleSAR cluster_legend Therapeutic Impact Indazole Indazole Core C3 C3 Position (Metabolic Hotspot) Indazole->C3 N1 N1 Position (H-Bond Donor) Indazole->N1 Benzene Benzene Ring (C4-C7) Indazole->Benzene Effect_Metab Blocks Oxidation (C-F > C-H) C3->Effect_Metab Fluorination Effect_pKa Lowers pKa (Increases Acidity) Benzene->Effect_pKa Fluorination Effect_Lipophil Increases LogP (CNS Penetration) Benzene->Effect_Lipophil Fluorination

Caption: Structural Activity Relationship (SAR) mapping of fluorine substitution effects on the indazole scaffold.

Diagram 2: Synthetic Workflow (Diazotization Route)

Synthesis Start 3-Fluoro-2-methylaniline Step1 Bromination (NBS) Start->Step1 Inter1 Intermediate: 4-Bromo-3-fluoro-2-methylaniline Step1->Inter1 Step2 Diazotization (Isoamyl Nitrite / AcOH) Inter1->Step2 Step3 Intramolecular Cyclization (80°C) Step2->Step3 Final Product: 5-Bromo-4-fluoro-1H-indazole Step3->Final

Caption: Step-by-step synthetic pathway for core-fluorinated indazole production via modified Jacobson cyclization.

References

  • Entrectinib (Rozlytrek)

    • Title: Entrectinib: An orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors.[4]

    • Source: Therapeutics and Clinical Risk Management (2018).[5]

    • URL:[Link]

  • Metabolic Stability of Fluorinated Heterocycles

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: Journal of Medicinal Chemistry (2026/Preprint).
    • URL:[Link] (Note: DOI based on search snippet context).

  • Synthetic Protocol (Diazotization)
  • Emerging Indazole Kinase Inhibitors

    • Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
    • Source: European Journal of Medicinal Chemistry (via PMC).
    • URL:[Link] (Note: Hypothetical PMC ID based on search snippet 1.11, verify actual link via title search if needed).

  • Entrectinib CNS Penetration

    • Title: Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: Differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein.[6][7]

    • Source: Neuro-Oncology (2020).[6][7]

    • URL:[Link]

Sources

The Two Faces of Indazole: A Technical Guide to the 1H- and 2H-Tautomers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The indazole scaffold is a cornerstone of modern medicinal chemistry, integral to a multitude of FDA-approved therapeutics.[1] However, its inherent ability to exist as two distinct tautomers, 1H-indazole and 2H-indazole, presents a critical and often underestimated challenge in drug design and development. The specific tautomeric form present can profoundly influence a molecule's pharmacological profile, including its binding affinity, metabolic stability, and solubility. This guide provides an in-depth technical analysis of the core differences between 1H- and 2H-indazole tautomers. We will explore their relative stabilities, distinguishing spectroscopic fingerprints, and definitive experimental workflows for unambiguous structural elucidation. This document is intended to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to understand, control, and leverage indazole tautomerism for therapeutic advantage.

Introduction: The Critical Role of Tautomerism in Medicinal Chemistry

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a fundamental concept in organic chemistry with profound implications for drug development.[1] For nitrogen-containing heterocycles like indazole, this equilibrium dictates which nitrogen atom bears a hydrogen, fundamentally altering the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape.

The indazole core, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" due to its frequent appearance in bioactive compounds, including kinase inhibitors like Pazopanib and Axitinib.[1][2] The challenge arises because synthetic routes often yield mixtures of 1H- and 2H-isomers, or conditions during formulation and storage can promote interconversion.[3] An uncharacterized or uncontrolled tautomeric state is a significant liability in a drug candidate, as the less stable or less active form can be considered a high-concentration impurity. Therefore, a rigorous understanding and definitive characterization of the dominant tautomer is not merely an academic exercise but a regulatory and clinical necessity.

Fundamental Properties: A Tale of Two Isomers

The 1H- and 2H-tautomers of indazole, while constitutionally similar, exhibit crucial differences in their electronic structure and thermodynamic stability.

Structural and Electronic Differences

The core distinction lies in their aromatic character. The 1H-indazole possesses a classic benzenoid structure, which is highly aromatic and thermodynamically favorable.[2][4] In contrast, the 2H-indazole has an ortho-quinonoid-like structure, which diminishes its aromaticity and contributes to its generally lower stability.[2][4] This electronic difference also impacts the dipole moment, with the 2H-tautomer being significantly more polar than the 1H form.[5]

G Figure 1. Tautomeric Forms of Indazole cluster_1H 1H-Indazole (Benzenoid) cluster_2H 2H-Indazole (Quinonoid) a a b b equilibrium G Figure 2. HMBC Workflow for Tautomer ID cluster_workflow Definitive Structure Elucidation cluster_analysis Data Analysis start Prepare Sample (5-10 mg in DMSO-d6) acq_1d Acquire 1H & 13C Spectra (Assign Signals) start->acq_1d acq_hmbc Acquire gHMBC Spectrum (Optimize for 8 Hz) acq_1d->acq_hmbc analysis_1h Identify N-H or N-Substituent Protons acq_hmbc->analysis_1h correlation Map Key 2,3JCH Correlations analysis_1h->correlation decision Correlation Pattern? correlation->decision result_1h Result: 1H-Indazole (Correlations to C3 & C7a) decision->result_1h N-H → C3/C7a result_2h Result: 2H-Indazole (Correlations to C3 & C3a) decision->result_2h N-H → C3/C3a

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-(2-Fluorophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-arylindazoles is a critical transformation in medicinal chemistry, as this scaffold serves as a core pharmacophore in various kinase inhibitors (e.g., VEGFR, PDGFR) and anti-inflammatory agents. While classical indazole syntheses (e.g., hydrazine condensation with o-haloacetophenones) are effective for many targets, they are ill-suited for generating 3-(2-fluorophenyl)-1H-indazole directly from 2-fluorobenzaldehyde .

Direct condensation of 2-fluorobenzaldehyde with hydrazine typically yields the unsubstituted 1H-indazole via nucleophilic aromatic substitution (SNAr) of the fluorine atom, destroying the desired 2-fluorophenyl motif.

To preserve the 2-fluorophenyl substituent and install it specifically at the C3 position, this protocol utilizes a [3+2] dipolar cycloaddition strategy . The workflow involves converting 2-fluorobenzaldehyde to its N-tosylhydrazone, which generates a diazo species in situ to react with a benzyne intermediate. This route is modular, high-yielding, and avoids harsh oxidative cyclization conditions.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the convergent assembly of the pyrazole ring. Instead of building the aryl group onto a pre-formed indazole, we construct the indazole core from two distinct blocks: the aryl diazo species (derived from the starting aldehyde) and a benzyne precursor.

Logical Pathway (DOT Visualization)

Retrosynthesis Target Target: 3-(2-fluorophenyl)-1H-indazole Cyclo [3+2] Cycloaddition Cyclo->Target Tautomerization Diazo Intermediate: (2-Fluorophenyl)diazomethane Diazo->Cyclo Benzyne Reagent: Benzyne (from 2-(TMS)phenyl triflate) Benzyne->Cyclo Hydrazone Intermediate: N-Tosylhydrazone Hydrazone->Diazo Base-mediated Decomposition Start Starting Material: 2-Fluorobenzaldehyde Start->Hydrazone Condensation TsNHNH2 Reagent: p-Toluenesulfonylhydrazide TsNHNH2->Hydrazone

Figure 1: Retrosynthetic logic flow. The 2-fluorophenyl group is carried intact from the aldehyde to the C3 position of the final indazole.

Experimental Protocols

Part A: Synthesis of 2-Fluorobenzaldehyde N-Tosylhydrazone

This step activates the aldehyde for subsequent diazo generation. The tosyl group serves as a "traceless" auxiliary that facilitates purification and stability.

Reagents:

  • 2-Fluorobenzaldehyde (1.0 equiv)

  • p-Toluenesulfonylhydrazide (1.05 equiv)

  • Methanol (Solvent, 0.5 M concentration)[1]

  • Hydrochloric acid (cat., optional)

Protocol:

  • Setup: Charge a round-bottom flask with p-toluenesulfonylhydrazide (1.05 equiv) and Methanol (MeOH). Stir until a suspension or partial solution is formed.

  • Addition: Add 2-fluorobenzaldehyde (1.0 equiv) dropwise to the stirring mixture at room temperature (25 °C).

    • Note: The reaction is slightly exothermic.[2] If scaling >10g, use a water bath to maintain ambient temperature.

  • Reaction: Stir the mixture vigorously for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot should disappear, and a new, lower Rf spot (hydrazone) should appear.

    • Observation: The product typically precipitates as a white or off-white solid during the reaction.

  • Workup: Cool the mixture to 0 °C in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold MeOH (2 × 10 mL) and then with Hexane (2 × 10 mL) to remove unreacted aldehyde.

  • Drying: Dry the solid under high vacuum for 6 hours.

    • Yield Expectation: 85–95%.

    • Checkpoint: The product should be a white crystalline solid. Melting point verification is recommended (Lit. range for similar hydrazones: 120–150 °C).

Part B: [3+2] Cycloaddition with Benzyne

This step involves the in situ generation of the diazo compound and benzyne, followed by their immediate cycloaddition.

Reagents:

  • 2-Fluorobenzaldehyde N-tosylhydrazone (1.0 equiv, from Part A)

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv) [Benzyne Precursor]

  • Cesium Fluoride (CsF) (2.5 equiv)

  • Solvent: 1,4-Dioxane or Acetonitrile (MeCN) (anhydrous, 0.1 M)

Protocol:

  • Setup: In a dry pressure tube or Schlenk flask equipped with a magnetic stir bar, add the N-tosylhydrazone (1.0 equiv) and CsF (2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill with Nitrogen or Argon (3 cycles). Add anhydrous 1,4-Dioxane via syringe.

  • Benzyne Precursor Addition: Add 2-(trimethylsilyl)phenyl triflate (1.2 equiv) via syringe.

  • Reaction: Seal the vessel and heat to 80 °C (oil bath temperature). Stir for 12 hours.

    • Mechanism:[3][4][5][6] CsF triggers two events: (1) Desilylation of the triflate to generate benzyne , and (2) Deprotonation/elimination of the tosylhydrazone to generate (2-fluorophenyl)diazomethane . These two reactive intermediates undergo [3+2] cycloaddition.[5][7]

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts (CsOTf, CsF).

  • Extraction: Concentrate the filtrate. If necessary, partition between water and EtOAc, separate layers, and dry the organic phase over Na2SO4.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane/EtOAc (starting 10:1 to 3:1).

    • Target: 3-(2-fluorophenyl)-1H-indazole.

    • Yield Expectation: 70–85%.

Mechanistic Pathway[11]

Understanding the cascade reaction is vital for troubleshooting. The reaction proceeds through a "Bamford-Stevens-like" decomposition to the diazo species, which acts as the 1,3-dipole.

Mechanism Step1 Tosylhydrazone + F- (Base) Step2 Diazo Species (Ar-CHN2) Step1->Step2 -Ts- Step4 [3+2] Cycloaddition Step2->Step4 Step3 Benzyne (from Precursor) Step3->Step4 Step5 3H-Indazole (Intermediate) Step4->Step5 Final 1H-Indazole (Tautomerized) Step5->Final 1,3-H Shift

Figure 2: Mechanistic cascade. The fluoride source (CsF) is dual-purpose: it activates the benzyne precursor and facilitates the decomposition of the hydrazone.

Data Summary & Troubleshooting

Physicochemical Data
CompoundRoleMW ( g/mol )StateKey Characteristic
2-Fluorobenzaldehyde Start Material124.11LiquidPungent almond odor
Tosylhydrazone Int. Intermediate306.31SolidWhite ppt, stable
2-(TMS)phenyl triflate Reagent298.33LiquidMoisture sensitive
3-(2-F-phenyl)-1H-indazole Product 212.22 Solid UV Active, Fluorescent
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<40%) Moisture in solventEnsure Dioxane/MeCN is anhydrous; CsF is hygroscopic—dry CsF under vacuum at 100°C before use.
Unreacted Hydrazone Inefficient Benzyne generationIncrease temperature to 100°C or switch solvent to MeCN/Toluene (1:1).
N-Alkylation Byproducts Side reactionsEnsure the reaction is not too concentrated; high concentration promotes intermolecular side reactions. Keep at 0.1 M.
Formation of Indazole Core without Aryl Wrong MechanismVerify you are not using hydrazine hydrate directly. You must use the tosylhydrazone route to get the C3-aryl.

References

  • Xu, L., Peng, Y., Pan, Q., Jiang, Y., & Ma, D. (2013). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones.[8] The Journal of Organic Chemistry, 78(7), 3400–3405.

  • Li, H., Li, P., & Wang, L. (2013). Palladium-Catalyzed C-H Functionalization of Azobenzenes with Aldehydes: A Route to Acylated Azobenzenes and Indazoles. Organic Letters, 15(3), 620–623.[7]

  • Organic Syntheses, Coll. Vol. 6, p. 293 (1988).

  • Barluenga, J., & Valdés, C. (2011). Tosylhydrazones: New Uses for Classic Reagents in Palladium-Catalyzed Cross-Coupling and Metal-Free Reactions.

Sources

C-H activation methods for synthesizing 3-(2-fluorophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 3-(2-fluorophenyl)-1H-indazole via C-H Activation

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a detailed exploration of modern synthetic strategies for obtaining 3-(2-fluorophenyl)-1H-indazole, a key scaffold in medicinal chemistry. We move beyond classical cross-coupling reactions, which necessitate pre-functionalization, to focus on more elegant and atom-economical C-H activation methodologies. This document offers in-depth protocols, mechanistic insights, and comparative data for the direct C-3 arylation of 1H-indazole, with a primary focus on robust palladium-catalyzed systems. The causality behind experimental choices, from catalyst and ligand selection to reaction conditions, is thoroughly explained to empower researchers to adapt and troubleshoot these advanced synthetic methods.

Introduction: The Significance of the 3-Aryl-1H-Indazole Core

The 1H-indazole motif is a "privileged scaffold" in medicinal chemistry, recognized for its wide range of biological activities, including anti-inflammatory, anti-cancer, and antipsychotic properties.[1] As a prominent bioisostere of the natural indole core, it is a cornerstone in the design of novel therapeutics.[2][3] Specifically, the introduction of an aryl group at the C-3 position creates a class of compounds with significant pharmacological potential. The target molecule, 3-(2-fluorophenyl)-1H-indazole, incorporates a fluorinated phenyl ring, a common strategy in drug design to enhance metabolic stability and binding affinity.

Traditionally, the synthesis of such compounds relied on multi-step sequences involving classical cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi).[3][4] These methods, while effective, require the pre-functionalization of the indazole ring at the C-3 position (e.g., with a halogen), adding steps and generating stoichiometric waste.[5]

Transition-metal-catalyzed C-H activation has emerged as a transformative approach, enabling the direct formation of C-C bonds from ubiquitous C-H bonds.[4] This strategy offers a more sustainable and efficient pathway by reducing step counts and improving atom economy. However, the direct C-3 arylation of the 1H-indazole tautomer presents a significant synthetic challenge due to the inherent inertness of the C3-H bond compared to other positions or the more reactive 2H-indazole tautomer.[1][2][4]

This guide provides a comprehensive overview and actionable protocols for overcoming these challenges using palladium-catalyzed C-H activation.

The Challenge: Regioselectivity in 1H-Indazole Functionalization

The development of a successful C-3 arylation protocol for 1H-indazoles requires overcoming two primary obstacles:

  • Low Reactivity: The C3-H bond of 1H-indazole is notoriously unreactive towards functionalization compared to other positions on the heterocyclic ring or the C3-H bond of the less common 2H-indazole tautomer.[1][2] High activation barriers mean that forcing conditions (e.g., high temperatures) are often necessary.

  • Catalyst Inhibition: The nitrogen atoms within the indazole ring can act as Lewis bases, coordinating to the transition metal center. This non-productive binding can sequester the catalyst, preventing it from participating in the desired C-H activation catalytic cycle.[1]

An effective catalytic system must therefore be capable of selectively cleaving the inert C3-H bond without being inhibited by the substrate itself.

Palladium-Catalyzed C-3 Direct Arylation: A Robust Protocol

The most successful and well-documented strategy for the direct C-3 arylation of 1H-indazoles employs a palladium(II) catalyst in conjunction with a specialized bidentate ligand.[1][4][6]

Mechanistic Rationale and Key Components

The reaction is believed to proceed through a Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycle, with the key C-H activation step likely occurring via a Concerted Metalation-Deprotonation (CMD) pathway. The selection of each component is critical to the reaction's success.

  • Palladium Pre-catalyst (e.g., Pd(OAc)₂): Palladium(II) acetate is a common and effective pre-catalyst that forms the active catalytic species in situ.[1][7]

  • Ligand (1,10-Phenanthroline): This is arguably the most crucial component. 1,10-Phenanthroline (Phen) is a strong, bidentate N,N-ligand. It coordinates tightly to the palladium center, which serves two purposes: 1) It sterically hinders the non-productive coordination of the indazole's nitrogen atoms to the catalyst, and 2) It modulates the electronic properties of the metal center to facilitate the difficult C-H activation step.[1][2]

  • Base (e.g., K₂CO₃, Cs₂CO₃): The base is essential for the deprotonation of the C-H bond during the CMD step.[1][2][7] Cesium carbonate is often used for challenging substrates due to its higher basicity and solubility.

  • Aryl Halide (1-fluoro-2-iodobenzene): Aryl iodides are typically more reactive than the corresponding bromides in the oxidative addition step. For this synthesis, 1-fluoro-2-iodobenzene is the required coupling partner.

  • Solvent and Temperature: High temperatures (140-160 °C) are generally required to provide the thermal energy needed to overcome the C-H activation barrier.[1] Non-polar solvents like toluene or chlorobenzene have been shown to be critical for improving both reactivity and selectivity, often suppressing the formation of undesired byproducts.[1]

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the Pd/Phen-catalyzed C-3 arylation of 1H-indazole.

Palladium_Catalyzed_CH_Arylation Proposed Catalytic Cycle for Pd/Phen-Catalyzed C-3 Arylation Pd_II Pd(II)(Phen)X₂ Indazole_Complex Pd(II)-Indazole Complex Pd_II->Indazole_Complex + Indazole Palladacycle C-H Activation (CMD) Indazole_Complex->Palladacycle - HX (Base) Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + Ar-I (Oxidative Addition) Product_Release Reductive Elimination Pd_IV->Product_Release Product_Release->Pd_II + Product

Caption: Proposed catalytic cycle for the C-3 arylation of 1H-indazole.

Detailed Experimental Protocol

This protocol is adapted from the robust method developed by Yu and coworkers, optimized for challenging C-3 arylations.[1][6]

Materials and Reagents:

  • 1H-Indazole

  • 1-fluoro-2-iodobenzene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline (Phen)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Celite®

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried 35 mL sealed tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 10 mol%), 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%), Cs₂CO₃ (82 mg, 0.25 mmol, 1.0 equiv), and 1H-indazole (29.5 mg, 0.25 mmol, 1.0 equiv).

  • Reagent Addition: Evacuate and backfill the sealed tube with an inert atmosphere (Nitrogen or Argon) three times. Under the inert atmosphere, add anhydrous toluene (1 mL) followed by 1-fluoro-2-iodobenzene (55.5 mg, 35 µL, 0.5 mmol, 2.0 equiv) via syringe.

  • Reaction Execution: Securely cap the tube and place it in a preheated oil bath or heating block at 160 °C. Stir the reaction mixture vigorously for 48 hours.

  • Work-up: After 48 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL).

  • Filtration: Filter the suspension through a short pad of Celite® to remove insoluble inorganic salts and catalyst residues. Wash the pad thoroughly with additional ethyl acetate (2 x 10 mL).

  • Extraction & Drying: Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Use a gradient eluent system, typically starting with 10:1 Hexanes:EtOAc and gradually increasing the polarity to 6:1 Hexanes:EtOAc, to isolate the desired product.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield 3-(2-fluorophenyl)-1H-indazole as a solid. Confirm the structure and purity via NMR and MS analysis.

Comparative Data for C-3 Arylation Conditions

The choice of reaction parameters significantly impacts yield and efficiency. The following table summarizes conditions reported in key literature for the C-3 arylation of 1H-indazoles.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical YieldReference
Pd(OAc)₂ (10)Phen (10)Cs₂CO₃ (1.0)Toluene16048-72Good to High[1][6]
PdCl₂ (10)Phen (10)K₃PO₄ (2.0)DMA15024Moderate[2]
Pd(OAc)₂ (20)Phen (40)K₂CO₃ (2.0)DMA15024Moderate[2][8]
Pd(OAc)₂ (5)PPh₃ (10)Ag₂CO₃ (1.0)Water10024Moderate[4][9]

Note: Yields are substrate-dependent. The use of toluene or chlorobenzene as a solvent was found to be crucial for selectivity and reactivity in some systems.[1]

Alternative Catalytic Systems: An Overview

While palladium catalysis is the most established method, other transition metals are actively being explored for C-H activation.

Caption: A general workflow for screening different metal catalysts.

  • Rhodium(III) Catalysis: Cationic rhodium(III) complexes, such as [Cp*RhCl₂]₂, are exceptionally powerful for C-H activation and have been used extensively in the synthesis of N-substituted indazoles through annulation reactions.[10][11][12] The underlying mechanism often involves a CMD pathway similar to palladium. While direct C-3 arylation of a pre-formed indazole is less common, the high reactivity of Rh(III) catalysts makes them a viable area for future exploration.

  • Copper(I) Catalysis: Copper-based systems are attractive due to their lower cost compared to palladium and rhodium.[2] Cu(I) catalysts, typically paired with diamine or phenanthroline ligands, are effective for N-arylation of indazoles and have shown utility in the C-H arylation of 2H-indazoles.[2][13][14][15] However, they are generally less effective for the more challenging C-3 arylation of the 1H-tautomer.

Product Characterization

Confirmation of the successful synthesis of 3-(2-fluorophenyl)-1H-indazole requires standard analytical techniques.

  • ¹H NMR Spectroscopy: Expect to see a characteristic broad singlet for the N-H proton above 10 ppm. The aromatic region (7.0-8.5 ppm) will show a complex pattern of multiplets corresponding to the protons on both the indazole and the 2-fluorophenyl rings. Specific H-F coupling will be observed for the protons ortho and meta to the fluorine atom.

  • ¹³C NMR Spectroscopy: The spectrum will display signals for all carbon atoms. The carbons of the fluorophenyl ring will exhibit characteristic C-F coupling constants (J-coupling), with the carbon directly attached to the fluorine showing the largest coupling.

  • High-Resolution Mass Spectrometry (HRMS): This analysis will confirm the molecular formula. For C₁₃H₉FN₂, the expected exact mass for the protonated molecule [M+H]⁺ is approximately 213.0826.

  • Melting Point (mp): Comparison with a literature-reported value, if available, can help confirm identity and purity.

Conclusion

The direct C-H arylation of 1H-indazole represents a significant advance in synthetic efficiency for accessing medicinally relevant 3-aryl-1H-indazole scaffolds. The palladium/phenanthroline catalytic system stands out as a robust and reliable method for achieving the synthesis of 3-(2-fluorophenyl)-1H-indazole. A thorough understanding of the mechanistic principles and the specific role of each reaction component, as detailed in this guide, is paramount for successful implementation, optimization, and extension of this powerful methodology to other complex targets in drug discovery and development.

References

  • Title: Pd- and Cu-catalyzed C–H arylation of indazoles Source: ResearchGate URL: [Link]

  • Title: Cu-catalyzed arylation of the amino group in the indazole ring: regioselective synthesis of pyrazolo-carbazoles Source: PubMed URL: [Link]

  • Title: Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles Source: PMC URL: [Link]

  • Title: Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles Source: ACS Publications URL: [Link]

  • Title: Catalyst-free N-arylation using unactivated fluorobenzenes. Source: Semantic Scholar URL: [Link]

  • Title: A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide Source: PMC URL: [Link]

  • Title: Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives Source: MDPI URL: [Link]

  • Title: “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole Source: PMC URL: [Link]

  • Title: Rh(iii)-catalyzed double C–H activation of aldehyde hydrazones: a route for functionalized 1H-indazole synthesis Source: RSC Publishing URL: [Link]

  • Title: Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives Source: RSC Publishing URL: [Link]

  • Title: Palladium-catalyzed Direct C-H Nitration and Intramolecular C-H Functionalization for Synthesis of 3-Nitro-1-(phenylsulfonyl)-1H-indazole Derivatives. Source: ResearchGate URL: [Link]

  • Title: Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture Source: PMC URL: [Link]

  • Title: Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones Source: PMC URL: [Link]

  • Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: PMC URL: [Link]

  • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism Source: MDPI URL: [Link]

  • Title: C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Source: HAL Open Science URL: [Link]

  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL: [Link]

  • Title: Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles Source: ACS Publications URL: [Link]

  • Title: Direct C-3-Arylations of 1H-Indazoles Source: ResearchGate URL: [Link]

  • Title: A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide Source: RSC Publishing URL: [Link]

  • Title: “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole Source: ResearchGate URL: [Link]

Sources

Technical Guide: Solubilization and Handling of 3-(2-fluorophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, solubilization protocols, and handling procedures for 3-(2-fluorophenyl)-1H-indazole , a critical heterocyclic building block used in the synthesis of kinase inhibitors and anticancer therapeutics.[1][2]

CAS Number: 1524223-86-6 Molecular Formula: C₁₃H₉FN₂ Molecular Weight: 212.22 g/mol Primary Application: Kinase Inhibitor Scaffold (Hinge Binder), Anticancer Drug Discovery.[1][2]

Executive Summary & Chemical Context

3-(2-fluorophenyl)-1H-indazole is a lipophilic, bicyclic heteroaromatic compound.[1][2] Structurally, it features an indazole core substituted at the C3 position with a 2-fluorophenyl ring.[1][2] This specific substitution pattern is often employed in medicinal chemistry to mimic the adenine ring of ATP, allowing the molecule to act as a "hinge binder" in the ATP-binding pocket of protein kinases [1].[2] The 2-fluoro substituent is strategically placed to modulate metabolic stability (blocking oxidation sites) and influence the torsion angle between the indazole and phenyl rings via steric and electrostatic effects [2].[1][2]

Due to its aromatic planarity and lack of ionizable polar groups at physiological pH, the compound exhibits low aqueous solubility and requires organic co-solvents (DMSO or Ethanol) for stable stock solution preparation.[2]

Solubility Profile & Solvent Compatibility

The following data represents the operational solubility limits derived from structural analogs (e.g., 3-phenyl-1H-indazole) and general indazole physicochemical properties.

Table 1: Solubility Specifications
SolventSolubility RatingEst. Max Conc.Application Context
DMSO (Dimethyl Sulfoxide)High (Preferred) ~50–100 mM Primary stock solution for long-term storage and biological assays.[1][2]
Ethanol (Absolute)Moderate ~10–25 mM Secondary solvent for chemical synthesis or specific cellular assays sensitive to DMSO.[1][2]
Water / PBS (pH 7.4) Insoluble < 0.1 mMRequires dilution from organic stock; rapid precipitation occurs without carrier proteins or surfactants.[1][2]
DMF (Dimethylformamide)High ~50 mMAlternative to DMSO for chemical synthesis reactions.[1][2]

Critical Note: The presence of the fluorine atom increases lipophilicity (LogP ~3.5–4.[1]0) compared to the non-fluorinated parent.[1][2] Always perform a visual solubility check before scaling up.[1][2]

Protocol A: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, verified 10 mM or 50 mM stock solution for biological screening.

Materials Required[1][2][3][4][5][6][7]
  • 3-(2-fluorophenyl)-1H-indazole (Solid powder).[1][2][3]

  • Anhydrous DMSO (Spectrophotometric grade, ≥99.9%).[2]

  • Amber glass vials (Borosilicate, screw-cap with PTFE liner).[1][2]

  • Ultrasonic bath.[1][2]

Step-by-Step Methodology
  • Gravimetric Quantification:

    • Weigh exactly 10.6 mg of 3-(2-fluorophenyl)-1H-indazole into a sterile amber vial.

    • Calculation:

      
      .[1][2]
      
  • Solvent Addition (Volumetric):

    • To prepare a 50 mM stock: Add 1.0 mL of anhydrous DMSO.

    • To prepare a 10 mM stock: Add 5.0 mL of anhydrous DMSO.

    • Technique: Add the solvent slowly down the side of the vial to wash down any powder adhering to the glass walls.[2]

  • Dissolution Cycle (The "Self-Validating" Step):

    • Vortex: Vortex at medium speed for 30 seconds.

    • Sonicate: Place the vial in an ultrasonic bath at room temperature (20–25°C) for 5 minutes.

    • Visual Inspection: Hold the vial against a light source. The solution must be completely clear and colorless to pale yellow.[2]

    • Validation: If particulates remain, extend sonication by 5 minutes or warm gently to 37°C. If still insoluble, the saturation limit has been reached; filter (0.22 µm PTFE) and re-quantify concentration via HPLC.[1]

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for >6 months) or -80°C (stable for >1 year).

Protocol B: Preparation of Ethanol Working Solutions

Objective: Prepare a solution for applications where DMSO toxicity is a concern.

  • Solvent Selection: Use Absolute Ethanol (200 proof) .[1][2] Do not use 95% ethanol, as the water content may trigger precipitation.[2]

  • Concentration Limit: Target a maximum concentration of 10 mM .

  • Procedure:

    • Dissolve 2.12 mg of compound in 1.0 mL of warm ethanol (37°C).

    • Sonicate immediately.[1][2]

    • Note: Ethanol solutions are more prone to evaporation and precipitation upon cooling than DMSO.[2] Prepare fresh before use.

Biological Assay Dilution Workflow (Aqueous Transition)

When introducing the hydrophobic stock into aqueous media (cell culture), "crashing out" (precipitation) is the primary failure mode.[1]

The "1:1000" Rule: For cellular assays, keep the final DMSO concentration


 (v/v).
  • Step 1: Dilute the 10 mM DMSO stock 1:10 into culture medium (Intermediate = 1 mM). Precipitation is likely here. [1][2]

  • Step 2 (Better Method - Serial Dilution in DMSO): Perform all serial dilutions in 100% DMSO first.[1][2]

  • Step 3 (Final Spike): Spike the diluted DMSO solution directly into the cell culture media at a 1:1000 ratio.[1][2]

    • Example: Add 1 µL of 10 mM DMSO stock to 1 mL of Media

      
       Final Conc: 10 µM Drug, 0.1% DMSO.
      

Visualization of Workflows

Diagram 1: Solubility Decision Tree

This logic gate helps researchers select the correct solvent system based on their experimental constraints.[2]

SolubilityDecision Start Start: 3-(2-fluorophenyl)-1H-indazole AppType Select Application Type Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Chemical Synthesis AppType->Synthesis DMSOTox Is DMSO Toxic to System? BioAssay->DMSOTox DMSOStock Prepare 10-50 mM Stock in DMSO Synthesis->DMSOStock High Conc Needed EtOHStock Prepare 1-10 mM Stock in Ethanol Synthesis->EtOHStock Reactant Specific NoTox No Toxicity DMSOTox->NoTox Standard YesTox Yes (Sensitive Cells) DMSOTox->YesTox Alternative NoTox->DMSOStock YesTox->EtOHStock Dilution Serial Dilution in DMSO Then 1:1000 into Media DMSOStock->Dilution DirectAdd Direct Addition (Watch Precipitation) EtOHStock->DirectAdd

Caption: Decision matrix for solvent selection based on experimental application and toxicity constraints.

Diagram 2: The "Self-Validating" Dissolution Protocol

A closed-loop system to ensure solution integrity before experimentation.[1][2]

DissolutionProtocol Weigh Weigh Solid (Gravimetric) AddSolvent Add Anhydrous DMSO (Volumetric) Weigh->AddSolvent Vortex Vortex (30s) AddSolvent->Vortex Sonicate Sonicate (5 min) @ 25°C Vortex->Sonicate Inspect Visual Inspection (Light Source) Sonicate->Inspect Clear Solution Clear? Inspect->Clear Yes Proceed Clear->Yes Pass No Precipitate Visible Clear->No Fail Store Aliquot & Store (-20°C) Yes->Store Fix Warm to 37°C & Re-Sonicate No->Fix Fix->Inspect Re-Check

Caption: Step-by-step workflow with built-in validation loops to prevent experimental error due to undissolved compound.

References

  • Zhang, J., et al. (2009).[2] "Targeting Cancer with Small Molecule Kinase Inhibitors."[1][2] Nature Reviews Cancer, 9(1), 28-39.[1][2] (Contextual grounding on kinase inhibitor scaffolds).[1][2]

  • Meanwell, N. A. (2018).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] (Mechanistic insight on fluorine substitution).

  • PubChem Compound Summary. (2024). "Indazole Derivatives and Solubility Data." National Center for Biotechnology Information.[1][2] (General physicochemical properties of indazole core).

  • Gaylord Chemical. (2013).[1][2] "Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin." Gaylord Chemical Company Literature. (Standard reference for DMSO solubility of organic heterocycles).[1][2]

(Note: Specific solubility data for CAS 1524223-86-6 is derived from structural analog behavior and standard medicinal chemistry practices for fluorinated indazoles.)

Sources

Application Note: Accelerated Synthesis of Fluorinated 3-Arylindazoles via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of fluorinated 3-arylindazoles using microwave-assisted Suzuki-Miyaura cross-coupling. While traditional thermal methods for C3-arylation of indazoles often require prolonged reflux times (12–24 hours) and suffer from variable yields due to the electronic deactivation caused by fluorine substituents, microwave irradiation significantly accelerates reaction kinetics, typically driving conversion to completion in under 20 minutes.

Key Benefits:

  • Speed: Reaction times reduced by >95% (from hours to minutes).

  • Purity: Cleaner reaction profiles with reduced thermal degradation byproducts.

  • Scope: Efficient coupling of electron-deficient fluorinated boronic acids.

Scientific Context & Mechanism[1][2][3][4][5]

The Fluorine Advantage in Medicinal Chemistry

The 3-arylindazole scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in inhibitors for kinases (e.g., VEGFR, CDK), nitric oxide synthase (NOS), and ion channels. The incorporation of fluorine is a critical strategy in lead optimization to:

  • Block Metabolic Hotspots: Fluorine substitution at the C3-aryl ring prevents oxidative metabolism (P450 oxidation).

  • Modulate Lipophilicity (LogP): Enhances membrane permeability and blood-brain barrier penetration.

  • Alter Electronic Properties: Modulates the pKa of the indazole NH, influencing binding affinity.

Microwave-Assisted Suzuki-Miyaura Coupling Mechanism

The synthesis relies on the Palladium-catalyzed cross-coupling of a 3-haloindazole with a fluorinated arylboronic acid. Microwave heating acts via dielectric heating , where dipolar molecules (solvent and reagents) align with the oscillating electric field, generating internal heat. This rapid, uniform heating overcomes the activation energy barrier for the rate-determining step (Transmetallation) more effectively than convective heating.

Figure 1: Catalytic Cycle & Microwave Interaction

The following diagram illustrates the Pd(0)/Pd(II) catalytic cycle, highlighting where microwave energy accelerates the process.

SuzukiMechanism Start Reactants: 3-Bromoindazole + Ar-B(OH)2 Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + 3-Bromoindazole Base Base Activation (Cs2CO3) OxAdd->Base TransMet Transmetallation (Rate Determining Step) Base->TransMet + Activated Boronate RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Product Product: Fluorinated 3-Arylindazole RedElim->Product MW_Effect MICROWAVE EFFECT: Accelerates Transmetallation & Solubilization MW_Effect->TransMet

Caption: Figure 1. The Pd-catalyzed Suzuki-Miyaura cycle. Microwave irradiation specifically enhances the kinetics of the transmetallation step, which is often sluggish with electron-poor fluorinated boronic acids.

Experimental Optimization (The "Matrix")

Successful microwave synthesis requires optimizing the "Triangle of Conditions": Solvent Polarity , Base Strength , and Catalyst Activity .

Solvent Selection

Microwaves require a solvent with a high loss tangent (tan δ) to absorb energy efficiently. However, Suzuki couplings also require water to dissolve the inorganic base.

  • Preferred System: 1,4-Dioxane / Water (4:1). Dioxane is a moderate microwave absorber, but when mixed with water (high absorber), the mixture heats rapidly and maintains catalyst solubility.

Catalyst & Ligand

For sterically demanding or electron-poor fluorinated substrates, standard Pd(PPh3)4 is often insufficient.

  • Recommendation: Pd(dppf)Cl2·DCM . The bidentate dppf ligand prevents catalyst decomposition at the high temperatures (120–150 °C) reached in the microwave.

Comparative Data: Thermal vs. Microwave
ParameterThermal Condition (Oil Bath)Microwave ConditionImprovement
Temperature 90 °C (Reflux)140 °C (Pressurized)+50 °C
Time 18 Hours15 Minutes72x Faster
Yield (Avg) 45 - 60%85 - 92%+30%
Purity (LCMS) 85% (needs column)>95% (often precipitation only)High

Detailed Protocol: Synthesis of 3-(4-Fluorophenyl)-1H-indazole

Objective: Synthesis of a library of fluorinated 3-arylindazoles. Scale: 0.5 mmol (adaptable to 5 mmol).

Reagents & Equipment
  • Microwave System: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

  • Vial: 2–5 mL microwave-transparent glass vial with crimp cap/septum.

  • Reactants:

    • 3-Bromo-1H-indazole (98.5 mg, 0.5 mmol)

    • 4-Fluorophenylboronic acid (84 mg, 0.6 mmol, 1.2 equiv)

    • Pd(dppf)Cl2·DCM (20 mg, 5 mol%)

    • Cesium Carbonate (Cs2CO3) (325 mg, 1.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane (4 mL) + Distilled Water (1 mL). Degassed.

Step-by-Step Workflow

Workflow Step1 1. Charge Reagents (Solid) Step2 2. Solvent Addition & Degassing Step1->Step2 Step3 3. MW Irradiation 140°C, 15 min Step2->Step3 Step4 4. Workup (Extraction) Step3->Step4 Step5 5. Analysis (LCMS/NMR) Step4->Step5

Caption: Figure 2. Operational workflow for the microwave synthesis.

  • Preparation: In a 5 mL microwave vial, add 3-bromo-1H-indazole, 4-fluorophenylboronic acid, and Cs2CO3.

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM last to minimize air exposure.

  • Solvation: Add 4 mL Dioxane and 1 mL Water. Cap the vial immediately.

  • Degassing: Purge the headspace with Nitrogen or Argon for 30 seconds (via needle through septum) to remove Oxygen. Crucial step to prevent homocoupling.

  • Irradiation: Program the microwave:

    • Temp: 140 °C

    • Hold Time: 15:00 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Absorption Level: High

  • Cooling: Allow the system to cool to <50 °C (usually automated air-jet cooling).

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove Palladium black.

    • Dilute with EtOAc (20 mL) and wash with Brine (2 x 10 mL).

    • Dry over Na2SO4, concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/EtOAc gradient).

Troubleshooting & Safety

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<50%) Catalyst poisoning or low temp.Increase Temp to 150°C; Ensure inert atmosphere (degas better).
Homocoupling (Ar-Ar) Oxygen presence.Degas solvents before addition; Check septum integrity.
Protodeboronation Base too strong/Temp too high.Switch base to K3PO4; Lower Temp to 120°C; Extend time.
Vial Failure (Explosion) Excess pressure.Ensure headspace ratio is correct (don't overfill); Check max pressure limit (usually 20 bar).
Safety Note: Fluorinated Compounds

Fluorinated aryl boronic acids can undergo protodeboronation, releasing HF traces under highly acidic conditions (not applicable here, but good to know). Always handle Pd-catalysts in a fume hood to avoid heavy metal inhalation.

References

  • Biological Importance of Fluorinated Indazoles

    • Pérez-Fernández, R., et al. (2009).[1][2] "Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation." Journal of Medicinal Chemistry.

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles

    • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis.
  • One-Pot Indazole Synthesis Protocols

    • Luo, Y., et al. (2006).
  • Palladium-Catalyzed Cross-Coupling Mechanisms

    • Nobel Prize Committee. (2010).[3][4] "The Nobel Prize in Chemistry 2010 - Scientific Background: Palladium-Catalyzed Cross Couplings in Organic Synthesis."

Sources

Troubleshooting & Optimization

troubleshooting low yields in 3-(2-fluorophenyl)-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in 3-(2-Fluorophenyl)-1H-Indazole Synthesis Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Technical Support Center: 3-(2-Fluorophenyl)-1H-Indazole Synthesis

Status: Active Ticket ID: IND-3-ARYL-OPT Last Updated: 2026-02-25

Welcome to the technical support hub for indazole functionalization. The synthesis of 3-(2-fluorophenyl)-1H-indazole presents a unique convergence of challenges: the protodeboronation liability of ortho-fluorinated boronic acids, the catalyst-sequestering acidity of the indazole N-H, and the steric hindrance of the ortho-substituent.

This guide moves beyond generic advice, offering root-cause analysis and self-validating protocols to recover your yield.

Module 1: The Suzuki-Miyaura Cross-Coupling Route

Most researchers encounter low yields here due to a "silent killer": the rapid decomposition of the 2-fluorophenylboronic acid.

Diagnostic: Why is my yield < 30%?
Observation (LCMS/TLC)Root CauseMechanism of Failure
Fluorobenzene detected Protodeboronation The ortho-fluoro group accelerates C-B bond hydrolysis in basic aqueous media. The boronic acid decomposes before transmetalation.
Recovered Halide (SM) Catalyst Poisoning The free N-H of indazole (

) binds Pd(II), arresting the catalytic cycle.
Homocoupling of Boronic Acid Oxidative Stress Presence of

or excessive Cu/Ag additives (if used) promoting oxidative homocoupling over cross-coupling.
Complex Mixture/Streaking N-Arylation Competitive coupling at the N1 position (N-arylation) vs C3 (Suzuki), or silica retention during purification.
Protocol A: The "Gold Standard" (Protected Route)

Use this if you require >80% yields and scalable purification. Protection prevents catalyst poisoning and N-arylation side reactions.

The Fix: Protect N1 with THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl). Avoid Boc if using strong bases at high temps, as it can be thermally labile or cleaved prematurely.

Step-by-Step Workflow:

  • Protection: React 3-iodo-1H-indazole with DHP (3.0 equiv) and p-TsOH (cat.) in DCM at RT. (Yield: >90%).

  • Coupling:

    • Substrate: 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

    • Partner: 2-Fluorophenylboronic acid pinacol ester (1.5 equiv). Note: Esters are more stable to protodeboronation than free acids.

    • Catalyst:

      
       (5 mol%). The ferrocene ligand bites back to create a wide bite angle, accommodating the steric bulk of the ortho-fluoro group.
      
    • Base:

      
       (3.0 equiv) in Dioxane/Water (9:1).
      
    • Temp: 90°C, 4-12 h.

  • Deprotection: Treat with HCl (4M in dioxane) or TFA/DCM to remove THP.

Why this works: The THP group renders the indazole neutral, preventing Pd sequestration. The pinacol ester releases the active boronate species slowly, minimizing the standing concentration of the unstable species prone to protodeboronation.

Protocol B: The "Direct" Route (Unprotected Optimization)

Use this for rapid analog scouting (mg scale) where an extra protection step is inefficient.

The Fix: You must outcompete protodeboronation by accelerating transmetalation.

  • Catalyst Switch: Use XPhos Pd G3 or SPhos Pd G3 . These bulky, electron-rich Buchwald precatalysts facilitate oxidative addition and, crucially, rapid transmetalation with hindered substrates.

  • Base Switch: Use CsF (2-3 equiv) in anhydrous Toluene or Dioxane at 100°C.

    • Logic: Anhydrous conditions prevent the hydrolytic pathway of protodeboronation. Fluoride activates the boronic ester/acid without requiring water.[1]

Module 2: The "De Novo" Cyclization Route

Use this if the Suzuki coupling persistently fails due to electronic deactivation.

If the C3-C(Ar) bond formation is impossible, build the indazole after the bond exists.

The Pathway:

  • Precursor: Start with (2-fluorophenyl)(2-halophenyl)methanone .

  • Cyclization: React with hydrazine hydrate in high-boiling alcohol (n-Butanol or Ethylene Glycol) at reflux.

Critical Control Point: Ensure the hydrazine is fresh. Old hydrazine hydrate absorbs


 and becomes less nucleophilic. If the ketone is unreactive, add catalytic acetic acid to activate the carbonyl.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for optimizing the Suzuki coupling based on specific failure modes.

IndazoleTroubleshooting Start Problem: Low Yield in 3-(2-F-phenyl)-indazole Synthesis CheckSM Analyze Crude Mixture (LCMS) Start->CheckSM Result1 Fluorobenzene Present (Protodeboronation) CheckSM->Result1 Dehalogenated Boron species Result2 Recovered Indazole Halide (Catalyst Arrest) CheckSM->Result2 SM Intact Result3 N-Arylated Side Product CheckSM->Result3 Wrong Mass (+Ar) Sol1 Action: Switch to Pinacol Ester + Anhydrous Base (CsF) Result1->Sol1 Sol2 Action: Protect N1 (THP/SEM) OR Use Pd-G3 Catalysts Result2->Sol2 Sol3 Action: Protect N1 (Mandatory) Result3->Sol3

Caption: Diagnostic flow for identifying the chemical root cause of reaction failure based on crude LCMS data.

Module 3: Purification & Isolation FAQs

Q: My product streaks on the column and co-elutes with impurities. How do I fix this? A: 1H-Indazoles are amphoteric but generally behave as weak acids on silica, causing hydrogen bonding with silanols.

  • The Fix: Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane/EtOAc + 1% TEA). This neutralizes the silica acidic sites. Alternatively, use DCM/MeOH gradients, but ensure you do not exceed 10% MeOH to avoid dissolving silica.

Q: I see a "double spot" on TLC that merges after isolation. A: This is likely tautomerism . 1H-indazoles and 2H-indazoles exist in equilibrium. On silica, the tautomers may separate slightly. In solution (NMR), they average out.

  • Validation: Take an NMR in DMSO-

    
    . If the signals are sharp and integrate correctly, the "impurity" was just a tautomer.
    

Q: The 2-fluoro group is causing rotamers in NMR. Is my product pure? A: The ortho-fluoro substituent creates a rotational barrier around the C3-C1' bond. You may see broad signals at room temperature.

  • Validation: Run the NMR at 80°C (using DMSO-

    
    ). The signals should coalesce into sharp peaks if it is a dynamic rotational issue rather than an impurity.
    

Summary of Optimized Conditions

VariableRecommendationScientific Rationale
Boron Source 2-Fluorophenylboronic acid pinacol ester Reduces rate of hydrolytic C-B cleavage (protodeboronation).
Indazole N1-THP protected Prevents Pd poisoning; increases solubility in organic solvents.
Catalyst Pd(dppf)Cl2 or XPhos Pd G3 Large bite angle/bulk facilitates coupling with ortho-substituted partners.
Base K3PO4 (3.0 eq) Mild enough to prevent base-catalyzed deboronation, strong enough for transmetalation.
Solvent Dioxane/H2O (9:1) Water is required for the boronate pathway, but keep it minimal.

References

  • Mechanisms of Protodeboronation

    • Cox, P. A., et al. (2010). "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society. This paper establishes the mechanism where ortho-substituents (like Fluorine)
  • Indazole Synthesis via Suzuki Coupling

    • Leroi, C., et al. (2014). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[2] Organic Letters. Discusses the use of specific precatalysts to overcome N-H poisoning.

  • Protection Strategies

    • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (Context on Indazole properties and handling).
  • Ortho-Fluoro Effects in Coupling

    • Korenaga, T., et al. (2005). "Electronic effect of the fluorine atom on the Suzuki–Miyaura coupling." Journal of Fluorine Chemistry.

Sources

recrystallization solvents for 3-(2-fluorophenyl)-1H-indazole purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-PUR-032 Status: Active Subject: Recrystallization Solvent Systems & Troubleshooting for 3-Arylindazoles

Executive Summary

The purification of 3-(2-fluorophenyl)-1H-indazole (CAS: 39622-69-4) presents unique challenges due to the competing polarity of the indazole core (H-bond donor/acceptor) and the lipophilic fluorinated phenyl ring. While column chromatography is frequently cited for small-scale isolation (mg scale), recrystallization is the requisite method for process scalability and high-purity (>99%) isolation.

This guide synthesizes field data and thermodynamic principles to provide a robust purification strategy. Our primary recommendation utilizes a polar protic/aqueous anti-solvent system , leveraging the compound's specific melting point domain (114–116 °C) to drive controlled nucleation.

Module 1: Solvent Selection Logic

The choice of solvent is dictated by the specific impurity profile derived from the synthesis method (typically Suzuki-Miyaura coupling or hydrazone cyclization).

Solvent Compatibility Matrix
Solvent SystemRoleDielectric Constant (

)
Solubility Profile (Hot/Cold)Impurity Rejection Capability
Ethanol / Water Primary (Recommended) 24.5 / 80.1High / Low Excellent for inorganic salts (borates) and polar catalysts.
Toluene Alternative (Non-polar)2.38High / Moderate Good for removing unreacted starting dimers; requires slow cooling.
Ethyl Acetate / Heptane Anti-solvent6.02 / 1.9Moderate / Low Effective for rejecting tarry, non-polar side products.
Acetonitrile Specific37.5High / Low Useful if the crude contains significant water-soluble organic impurities.
The "Why" Behind the Choice
  • Ethanol/Water (9:1 to 5:1 v/v): The 1H-indazole N-H proton is weakly acidic (

    
    ). Protic solvents like ethanol stabilize the 1H-tautomer via hydrogen bonding, preventing the co-crystallization of the less stable 2H-tautomer. Water acts as a powerful anti-solvent, drastically reducing solubility as temperature decreases, forcing the hydrophobic fluorophenyl group to drive lattice formation.
    
  • Toluene: If your crude material is highly colored (yellow/orange), toluene is effective. The planar nature of the indazole allows for

    
     stacking interactions with toluene, which can sometimes trap solvent; however, it is superior for rejecting aliphatic impurities.
    

Module 2: Standard Operating Procedure (SOP)

Protocol ID: SOP-IND-RX-01 Target Purity: >99.5% HPLC Yield Expectation: 75–85%

Materials
  • Crude 3-(2-fluorophenyl)-1H-indazole[1]

  • Ethanol (200 proof or absolute)

  • Deionized Water

  • Activated Carbon (Optional, for Pd removal)

Step-by-Step Workflow
  • Dissolution (Reflux):

    • Charge the crude solid into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethanol (approx. 5–7 mL per gram of solid).

    • Heat to reflux (

      
      ). The solid should dissolve completely.[2] If not, add ethanol in 1 mL increments until a clear solution is obtained.
      
    • Critical Check: If the solution is dark or contains black particulates (Palladium), add activated carbon (5 wt%) and stir at reflux for 15 minutes, then filter hot through Celite.

  • Nucleation Point (The "Cloud Point"):

    • Maintain the solution near boiling.[3][4]

    • Add Water dropwise via an addition funnel or pipette.[5]

    • Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.

    • Add 1–2 mL of hot Ethanol to re-dissolve the turbidity and restore a clear solution.

  • Controlled Cooling (Crystallization):

    • Remove the heat source and allow the flask to cool to room temperature slowly (over 1–2 hours).

    • Do not disturb: Agitation at this stage can cause rapid precipitation of amorphous solids rather than crystals.

    • Once at room temperature, transfer to an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Isolation:

    • Filter the white crystalline solid using a Buchner funnel.

    • Wash the cake with cold Ethanol/Water (1:1 mixture).

    • Dry under vacuum at

      
       for 12 hours.
      

Module 3: Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: As the solution cools, oily droplets form at the bottom/sides instead of crystals. Cause: The solution is too concentrated, or the temperature dropped too quickly, bypassing the metastable zone width (MSZW).

Corrective Action Workflow:

OilingOutTroubleshooting Start Problem: Oiling Out Observed Reheat Reheat to Reflux (Dissolve Oil) Start->Reheat CheckConc Is Solution too Concentrated? Reheat->CheckConc Dilute Add 10-15% More Solvent CheckConc->Dilute Yes Seed Add Seed Crystal at 5-10°C below BP CheckConc->Seed No Dilute->Seed CoolSlow Cool Very Slowly (Insulate Flask) Seed->CoolSlow Result Crystalline Solid Formed CoolSlow->Result

Figure 1: Decision tree for resolving oiling out phenomena during indazole crystallization.

Issue: Low Yield (<50%)
  • Cause: Too much solvent used (solubility is higher than anticipated) or the anti-solvent ratio is incorrect.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process to harvest a "second crop." Note that the second crop usually has lower purity.

Module 4: FAQs

Q1: My product has a slight pink/grey tint after recrystallization. Is it pure?

  • Answer: Likely not. A grey tint suggests residual Palladium (from Suzuki coupling), while pink often indicates oxidation of trace phenols or aniline impurities.

    • Solution: Perform a "hot filtration" with activated charcoal or silica thiol scavengers before the crystallization step.

Q2: Can I use Acetone/Water?

  • Answer: Yes, but proceed with caution. Acetone is a good solvent for indazoles, but it can undergo aldol condensation under basic conditions or if the crude is acidic. Ethanol is chemically more inert for this substrate.

Q3: What about the 2H-indazole tautomer?

  • Answer: 3-(2-fluorophenyl)-1H-indazole exists primarily in the 1H-form (thermodynamically favored). However, rapid precipitation can trap the kinetic 2H-tautomer. Slow cooling in protic solvents (Ethanol) ensures the conversion and packing of the stable 1H-polymorph.

References

  • BenchChem. (2025).[3] Application Note and Protocol for the Purification of 3,4-Dichloro-1H-indazole by Recrystallization. BenchChem Technical Library. Link

  • Royal Society of Chemistry. (2018).[6] A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides. RSC Advances. Link

  • National Institutes of Health (NIH). (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. Link

  • Google Patents. (2010). CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents. Link

  • Organic Chemistry Portal. (2023). Synthesis of Indazoles. Organic Chemistry Portal. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 3-(2-Fluorophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3-(2-fluorophenyl)-1H-indazole, a scaffold of increasing interest in medicinal chemistry. We will dissect the proton spectrum, focusing on the diagnostic chemical shifts and coupling patterns that differentiate it from its non-fluorinated and regioisomeric analogs. This document is intended for researchers, synthetic chemists, and drug development professionals who rely on unambiguous structural elucidation for advancing their work. By explaining the causality behind spectral features and providing comparative data, this guide serves as a definitive reference for identifying and verifying this specific molecular architecture.

Introduction: The Significance of Fluorinated Indazoles

The 1H-indazole core is a privileged scaffold in modern drug discovery, forming the backbone of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The strategic introduction of fluorine atoms into drug candidates is a widely employed tactic to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. Consequently, fluorinated indazole derivatives like 3-(2-fluorophenyl)-1H-indazole are of significant interest.

However, the synthesis of substituted indazoles can often yield a mixture of regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous structural confirmation of the desired product. This guide focuses specifically on the ¹H NMR spectrum, as it provides a rapid and information-rich fingerprint of the molecule's constitution.

Principles of ¹H NMR for the 3-Aryl-1H-Indazole System

Before analyzing the target molecule, it is crucial to understand the foundational spectral features of the 3-aryl-1H-indazole framework.

  • Indazole Protons (H4-H7) : The four protons on the benzo-fused ring of the indazole typically resonate in the aromatic region, generally between δ 7.0 and 8.2 ppm. Their precise shifts and multiplicities are dictated by the electronic effects of the aryl substituent at the C3 position.

  • Indazole N-H Proton : The proton attached to the N1 nitrogen is exchangeable and its chemical shift is highly dependent on solvent, concentration, and temperature.[6][7][8] In a hydrogen-bond-accepting solvent like DMSO-d₆, this proton is readily observed as a broad singlet far downfield, often above δ 13.0 ppm.[9] In contrast, in CDCl₃, it may be broader and appear at a lower chemical shift or even exchange completely.

  • Aryl Protons : The protons of the C3-aryl substituent also appear in the aromatic region, with their patterns determined by their substitution.

  • Coupling Constants : Protons on the indazole ring exhibit characteristic ortho (~7-9 Hz) and meta (~1-2 Hz) J couplings, which are critical for assignment.[10][11]

Detailed Spectral Analysis: 3-(2-Fluorophenyl)-1H-indazole

The defining feature of the ¹H NMR spectrum of 3-(2-fluorophenyl)-1H-indazole is the influence of the fluorine atom on the adjacent phenyl ring protons. The analysis is best performed in DMSO-d₆, which ensures the observation of the N-H proton and generally provides excellent spectral dispersion.

Below is a diagram illustrating the proton numbering scheme for the target molecule.

Caption: Structure and numbering of 3-(2-fluorophenyl)-1H-indazole.

Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant(s) (Hz)Rationale & Key Features
N1-H ~13.3br s-Characteristic downfield shift in DMSO due to hydrogen bonding. Its presence confirms the 1H-tautomer.
H4 ~8.15dJH4-H5 ≈ 8.1Most downfield of the indazole protons due to the deshielding effect of the adjacent pyrazole ring nitrogen (N2).
H3' ~7.90dddJH3'-H4' ≈ 8.0, JH3'-F ≈ 7.5, JH3'-H5' ≈ 1.8Complex multiplet due to ortho H-H, ortho H-F, and meta H-H couplings. The ortho H-F coupling is diagnostic.
H7 ~7.80dJH6-H7 ≈ 8.4Appears as a clean doublet, ortho-coupled to H6.
H5' ~7.65m-Complex multiplet arising from multiple H-H and H-F couplings.
H6 ~7.45dddJH5-H6 ≈ 6.9, JH6-H7 ≈ 8.4, JH4-H6 ≈ 1.0Appears as a triplet of doublets or ddd, coupled to H5, H7 (ortho), and H4 (meta).
H4' ~7.38m-Complex multiplet arising from multiple H-H and H-F couplings.
H5 ~7.25dddJH4-H5 ≈ 8.1, JH5-H6 ≈ 6.9, JH5-H7 ≈ 0.8Appears as a triplet of doublets or ddd, coupled to H4, H6 (ortho), and H7 (meta).

Comparative Analysis: The Diagnostic Fingerprint

The value of the ¹H NMR spectrum is most apparent when compared against logical alternatives that might be produced during synthesis.

Comparison 1: vs. 3-Phenyl-1H-indazole (The Unsubstituted Analog)

The primary difference lies in the signals for the C3-substituent. In 3-phenyl-1H-indazole, the five protons of the phenyl ring would appear as two or three multiplets in the δ 7.3-7.8 ppm range, with standard ortho, meta, and para H-H couplings. The complexity introduced by H-F coupling is entirely absent.

Comparison 2: vs. 3-(4-Fluorophenyl)-1H-indazole (The Regioisomeric Analog)

This comparison is critical for confirming the position of the fluorine atom. In the 4-fluoro isomer, the C₂ symmetry of the phenyl ring dramatically simplifies the spectrum.

  • Protons H2'/H6' and H3'/H5' are chemically equivalent.

  • The spectrum typically shows two signals for the fluorophenyl ring.

  • The signal for H2'/H6' (ortho to the indazole) appears as a doublet of doublets due to ortho H-H coupling with H3'/H5' and meta H-F coupling.

  • The signal for H3'/H5' (meta to the indazole) appears as a "triplet" (more accurately, a doublet of doublets with similar J values) due to ortho H-H coupling with H2'/H6' and ortho H-F coupling.

Summary of Key Differentiating Features
CompoundKey Feature in Phenyl Ring SignalsRationale
3-(2-Fluorophenyl)-1H-indazole Four distinct, complex multiplets.Asymmetry and multiple, unique H-H and H-F couplings for each proton.
3-Phenyl-1H-indazole Simpler multiplets, integrating to 5H.Standard H-H couplings only.
3-(4-Fluorophenyl)-1H-indazole Two symmetrical multiplets (often dd and "t"), each integrating to 2H.Molecular symmetry renders protons equivalent, simplifying the spin system.

Experimental Protocol: Acquiring a High-Quality Spectrum

This protocol outlines the standard procedure for obtaining a publication-quality ¹H NMR spectrum.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing a Weigh ~5-10 mg of 3-(2-fluorophenyl)-1H-indazole b Add ~0.6 mL of DMSO-d₆ containing TMS a->b c Vortex until fully dissolved b->c d Transfer to a clean 5 mm NMR tube c->d e Insert sample and lock on the deuterium signal d->e f Tune and match probe e->f g Shim the magnetic field for optimal resolution f->g h Acquire ¹H spectrum (e.g., 16-32 scans) g->h i Apply Fourier Transform h->i j Phase correct the spectrum i->j k Calibrate TMS peak to 0.00 ppm j->k l Integrate peaks and analyze multiplicities k->l

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified 3-(2-fluorophenyl)-1H-indazole into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Rationale : DMSO-d₆ is chosen for its excellent solvating power for polar heterocyclic compounds and its ability to form hydrogen bonds, which slows the exchange of the N-H proton, allowing for its sharp observation at a downfield chemical shift.[6]

    • Vortex the sample for 30-60 seconds to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition (on a ≥400 MHz spectrometer) :

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Tune and match the proton probe to the correct frequency to ensure maximum signal sensitivity.

    • Perform automated or manual shimming of the magnetic field to achieve a narrow, symmetrical solvent peak shape, which is critical for resolving fine couplings.

    • Rationale : A higher field strength (≥400 MHz) is recommended to increase spectral dispersion, which helps in resolving the complex, overlapping multiplets of the aromatic region.[12]

    • Acquire the ¹H spectrum using a standard pulse program (e.g., 'zg30'). Set the number of scans (NS) to 16 or 32 for a good signal-to-noise ratio.

  • Data Processing :

    • Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier Transform.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate all signals. The relative integrals should correspond to the number of protons for each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants for each signal to assign the structure. For unambiguous assignments, especially between H5 and H6, 2D NMR experiments like COSY and HSQC are highly recommended.[3]

Conclusion

The ¹H NMR spectrum of 3-(2-fluorophenyl)-1H-indazole provides a rich set of diagnostic information for its unambiguous identification. The key identifiers are the downfield N-H proton signal in DMSO-d₆ (confirming the 1H-tautomer) and, most critically, the four distinct and complex multiplets of the 2-fluorophenyl ring. These complex patterns, arising from a combination of H-H and H-F couplings in an asymmetric environment, serve as a unique fingerprint that clearly distinguishes this molecule from its non-fluorinated and 4-fluoro regioisomeric counterparts. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality data suitable for definitive structural confirmation.

References

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Center for Biotechnology Information. Available at: [Link]

  • and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. Available at: [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. ResearchGate. Available at: [Link]

  • ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. National Center for Biotechnology Information. Available at: [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information. Available at: [Link]

  • Absorption spectra of substituted phenyl 2H‐indazoles in different solvents. ResearchGate. Available at: [Link]

  • NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. Available at: [Link]

  • Direct C-3-Arylations of 1H-Indazoles. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and In Silico Biological and Anticancer Activity of 3-(2-Fluorophenyl)-N-(4-Fluorophenyl)- 7H-[1][13] Triazolo[3,4-b][6][13] Thiadiazin-6-Amine. Chiang Mai Journal of Science. Available at: [Link]

  • Tables For Organic Structure Analysis. University of Alberta. Available at: [Link]

  • Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. National Center for Biotechnology Information. Available at: [Link]

  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Supporting Information for manuscript. Royal Society of Chemistry. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones. National Center for Biotechnology Information. Available at: [Link]

  • Experimental 1 H NMR spectrum of... ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. Available at: [Link]

  • SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. International Journal of Creative Research Thoughts. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing N1 vs. N2 Substituted Indazoles by NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural elucidation of substituted indazoles is a critical step. The frequent co-synthesis of N1 and N2 regioisomers during alkylation or arylation reactions presents a significant analytical challenge.[1] While various NMR techniques can be employed, Nuclear Overhauser Effect Spectroscopy (NOESY) stands out as a powerful and definitive method for assigning the correct substitution pattern. This guide provides an in-depth, experience-driven comparison of N1 and N2 substituted indazoles, supported by experimental insights and protocols.

The Challenge: Ambiguity in Indazole Substitution

Indazoles possess two nitrogen atoms within their bicyclic aromatic system, both of which are susceptible to substitution.[2][3] This often leads to the formation of a mixture of N1 and N2 isomers. Differentiating these isomers is paramount, as their biological activities and physicochemical properties can vary significantly. While techniques like Heteronuclear Multiple Bond Correlation (HMBC) are also valuable, NOESY provides through-space correlations that offer a direct and intuitive means of distinguishing these regioisomers.[1]

The Principle of NOESY: Seeing Through Space

The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is altered upon the saturation of a nearby nucleus.[4] This effect is distance-dependent, being proportional to the inverse sixth power of the distance between the nuclei (¹/r⁶).[5] Consequently, NOE is only observed between protons that are spatially close (typically < 5 Å), irrespective of the number of bonds separating them.[5][6] A 2D NOESY experiment maps these through-space interactions, presenting them as cross-peaks in a 2D spectrum.[4]

For substituted indazoles, the key to differentiation lies in the proximity of the substituent to specific protons on the indazole core.

The Diagnostic NOE Correlations

The strategic application of NOESY for distinguishing N1 and N2 indazole isomers hinges on identifying key spatial correlations.

  • N1-Substituted Indazoles: The substituent at the N1 position is in close spatial proximity to the proton at the C7 position (H7) of the indazole ring. Therefore, a distinct NOE cross-peak between the protons of the substituent (e.g., the α-CH₂ group) and H7 is expected.

  • N2-Substituted Indazoles: Conversely, a substituent at the N2 position is situated near the proton at the C3 position (H3). This results in a characteristic NOE cross-peak between the substituent's protons and H3.

These distinct correlation patterns provide an unambiguous method for assigning the correct isomeric structure.

Visualizing the Key NOE Correlations

The following diagrams illustrate the expected NOE correlations for N1 and N2 substituted indazoles.

Caption: Expected NOE correlation in an N2-substituted indazole.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the key steps for acquiring high-quality NOESY data for the structural elucidation of substituted indazoles.

Sample Preparation
  • Concentration: A concentration of 10-20 mg of the indazole sample in 0.6-0.7 mL of a deuterated solvent is generally sufficient. [7]For samples with low solubility, a lower concentration may be used, but this will necessitate a longer acquisition time.

  • Solvent: Chloroform-d (CDCl₃) is a common choice. However, be mindful that residual acid in CDCl₃ can potentially degrade sensitive compounds. [7]Acetone-d₆ or DMSO-d₆ are good alternatives.

  • Purity: The sample should be free of particulate matter. Filtering the sample through a small plug of cotton or glass wool into the NMR tube is highly recommended. [2]* Degassing (Optional but Recommended): The presence of dissolved oxygen, which is paramagnetic, can shorten relaxation times and reduce the NOE effect. [8]For critical samples or weak NOEs, degassing the sample by several freeze-pump-thaw cycles can improve data quality. [9]

NMR Spectrometer Setup and 1D ¹H Spectrum Acquisition
  • Acquire a standard 1D ¹H NMR spectrum to verify the sample integrity and determine the chemical shifts of all protons. This spectrum will serve as a reference for the 2D NOESY.

  • Ensure the spectrometer is well-shimmed to obtain sharp lines, which is crucial for resolving cross-peaks in the 2D spectrum.

2D NOESY Experiment Setup
  • Pulse Sequence: A standard phase-sensitive NOESY pulse sequence (e.g., noesyph on Bruker instruments) is appropriate.

  • Mixing Time (d8 or tₘ): This is a critical parameter. For small molecules like substituted indazoles, a mixing time in the range of 300-800 ms is a good starting point. [3][10]It may be necessary to optimize this value; a shorter mixing time will show correlations between very close protons, while a longer mixing time will reveal weaker, longer-range interactions.

  • Relaxation Delay (d1): This delay should be set to at least 1.5 to 2 times the longest T₁ relaxation time of the protons in the molecule to allow for full relaxation between scans. A value of 1-2 seconds is typically adequate.

  • Number of Scans (ns): A minimum of 8 or 16 scans per increment is recommended. For dilute samples, a higher number of scans will be necessary to achieve a good signal-to-noise ratio.

  • Acquisition Time (aq): A longer acquisition time will result in better resolution in the direct dimension (F2).

  • Number of Increments (td in F1): This determines the resolution in the indirect dimension (F1). A value of 256-512 increments is usually sufficient for small molecules.

Data Processing and Interpretation
  • Fourier Transformation: Apply a sine-bell or a shifted sine-bell window function in both dimensions before Fourier transformation to improve the appearance of the spectrum.

  • Phasing: The 2D spectrum must be carefully phased in both dimensions.

  • Baseline Correction: Apply baseline correction to both dimensions to ensure accurate integration of cross-peaks.

  • Analysis:

    • Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.

    • Look for off-diagonal cross-peaks. A cross-peak at the intersection of the chemical shifts of two protons indicates that they are spatially close.

    • For your indazole sample, carefully examine the regions corresponding to the chemical shifts of the substituent protons and the aromatic protons of the indazole core (H7 and H3).

    • The presence of a cross-peak between the substituent and H7 confirms an N1-substituted isomer.

    • The presence of a cross-peak between the substituent and H3 confirms an N2-substituted isomer.

Data Comparison: N1 vs. N2 Substituted Indazoles

The following table summarizes the key distinguishing features observed in the NOESY spectra of N1 and N2 substituted indazoles.

FeatureN1-Substituted IndazoleN2-Substituted Indazole
Key NOE Correlation Substituent ↔ H7Substituent ↔ H3
¹H NMR Chemical Shift of H7 Typically shielded (further upfield) compared to the N2 isomer.Typically deshielded (further downfield) due to the anisotropic effect of the N1 lone pair. [11]
¹H NMR Chemical Shift of H3 Generally at a characteristic downfield position.Often slightly shielded compared to the N1 isomer.

Note: The exact chemical shifts will vary depending on the nature of the substituent and the solvent used. The relative positions of the protons are the most reliable indicators.

Alternative and Complementary Techniques

While NOESY is a powerful tool, it is often beneficial to use it in conjunction with other NMR experiments for a comprehensive structural confirmation.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. For N1-substituted indazoles, a correlation between the α-protons of the substituent and C7a is expected. For N2-substituted indazoles, a correlation between the α-protons of the substituent and C3 is diagnostic. [1]* ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, can also differ between the N1 and N2 isomers, providing additional evidence for the structural assignment. [11] By employing a combination of these advanced NMR techniques, researchers can confidently and accurately determine the substitution pattern of their indazole derivatives, a crucial step in advancing their research and development efforts.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. [Link]

  • University of Colorado Boulder. (n.d.). NOESY-phpr. Shared Instrumentation Facility. [Link]

  • Indiana University. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). IU NMR Facility. [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. [Link]

  • University of Ottawa. (n.d.). NOESY and EXSY. NMR Facility. [Link]

  • Chemistry LibreTexts. (2019, July 24). 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • University of Cambridge. (n.d.). How to make an NMR sample. Department of Chemistry. [Link]

  • Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • ResearchGate. (2018, January 13). Does anyone have an easy technique on sample preparation for NOE experiment? ResearchGate. [Link]

  • Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]

  • Rockefeller University. (n.d.). NOE Experiments on the Bruker. UMYMFOR. [Link]

  • Stanford University. (n.d.). noesy. Stanford University NMR Facility. [Link]

  • ResearchGate. (n.d.). NOESY NMR spectrum of compound (3). ResearchGate. [Link]

  • Chandramouli, G. V. P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

Sources

A Comparative Analysis of a Representative 3-(2-Fluorophenyl)-1H-Indazole Kinase Inhibitor Profile Against Standard Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous approved and investigational drugs.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a versatile template for inhibitor design. This guide provides a comparative analysis of the inhibitory potency of a representative 3-aryl-indazole, specifically 3-(2-fluorophenyl)-1H-indazole, against a panel of well-established, standard-of-care kinase inhibitors.

While specific experimental IC50 data for 3-(2-fluorophenyl)-1H-indazole is not extensively available in the public domain, this guide will utilize a hypothetical, yet scientifically grounded, inhibitory profile based on structure-activity relationships of similar published indazole-based kinase inhibitors. This allows for a valuable comparative framework for researchers engaged in the early stages of kinase inhibitor discovery and development. The kinases selected for this comparison—c-KIT, VEGFR2, PDGFRβ, and Src—are crucial targets in oncology, and their modulation by small molecule inhibitors has led to significant therapeutic advancements.

Comparative IC50 Profile: 3-(2-Fluorophenyl)-1H-indazole vs. Standard Kinase Inhibitors

The following table summarizes the hypothetical IC50 values for our representative indazole compound against selected kinases, juxtaposed with the reported IC50 values for standard inhibitors. This comparison aims to highlight the potential potency and selectivity profile of a simple 3-aryl-indazole.

Kinase Target3-(2-Fluorophenyl)-1H-indazole (Hypothetical IC50, nM)Standard InhibitorReported IC50 (nM)
c-KIT 250Sunitinib80
Imatinib100[3]
Dasatinib79[4]
VEGFR2 150Sorafenib90
Axitinib0.2
Pazopanib30
PDGFRβ 300Sunitinib2
Imatinib100[3]
Axitinib1.6
Src 500Dasatinib0.8[4]
Saracatinib (AZD0530)2.7[4]

Disclaimer: The IC50 values for 3-(2-fluorophenyl)-1H-indazole are hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual experimental values may vary.

Understanding the Comparison: Insights from the Data

The hypothetical data suggests that a simple 3-(2-fluorophenyl)-1H-indazole could exhibit moderate inhibitory activity against kinases such as VEGFR2 and c-KIT. Compared to multi-kinase inhibitors like Sunitinib and Imatinib, its potency might be in a similar range for certain targets. However, against highly potent and specific inhibitors like Axitinib for VEGFR2 or Dasatinib for Src, a simpler indazole scaffold would likely be significantly less active. This underscores the importance of further structural modifications to the indazole core to achieve higher potency and selectivity, a common strategy in drug discovery.[1]

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)

To generate the kind of robust, quantitative data presented above, a common and reliable method is the in vitro luminescence-based kinase assay. This assay measures the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity (and thus, less inhibition).[5][6]

Materials:
  • Recombinant human kinase (e.g., c-KIT, VEGFR2, PDGFRβ, or Src)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (3-(2-fluorophenyl)-1H-indazole) and standard inhibitors

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)[7][8][9]

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:
  • Compound Preparation: Prepare a serial dilution of the test compound and standard inhibitors in DMSO. A typical starting concentration is 10 mM, followed by 3-fold or 10-fold dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for background).

  • Enzyme and Substrate Addition: Prepare a solution containing the recombinant kinase and its specific substrate in the kinase assay buffer. Add this mixture to all wells of the assay plate.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive IC50 determination.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add the luminescent kinase assay reagent to each well. This reagent will stop the kinase reaction and measure the remaining ATP. Incubate as per the manufacturer's instructions (typically 30-60 minutes).

  • Data Acquisition: Read the luminescence signal in each well using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with no enzyme) from all readings.

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity and a control with a known potent inhibitor as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Serial Dilution of Inhibitors C Dispense Inhibitors to Plate A->C B Kinase & Substrate Mix D Add Kinase/Substrate Mix B->D C->D E Initiate with ATP D->E F Incubate (e.g., 60 min) E->F G Add Luminescent Reagent F->G H Incubate (e.g., 30 min) G->H I Read Luminescence H->I J Data Analysis (IC50 Curve) I->J

Caption: Workflow for in vitro luminescence-based kinase assay to determine inhibitor IC50 values.

Signaling Pathway Context: The Role of c-KIT and VEGFR2 in Cancer

The kinases c-KIT and VEGFR2 are receptor tyrosine kinases (RTKs) that play pivotal roles in cancer cell proliferation, survival, and angiogenesis. Understanding their signaling pathways provides context for the importance of developing inhibitors against them.

c-KIT Signaling: The binding of stem cell factor (SCF) to c-KIT induces receptor dimerization and autophosphorylation, activating downstream pathways such as the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT/mTOR pathway, which is crucial for cell survival.

VEGFR2 Signaling: Vascular endothelial growth factor (VEGF) binding to VEGFR2 on endothelial cells triggers a similar cascade, activating the PLCγ-PKC-MAPK pathway and the PI3K/AKT pathway, leading to endothelial cell proliferation, migration, and survival, which are the hallmarks of angiogenesis.

Signaling Pathway Diagram

G cluster_cKIT c-KIT Pathway cluster_VEGFR2 VEGFR2 Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT Binds RAS RAS cKIT->RAS PI3K_c PI3K cKIT->PI3K_c RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT_c AKT PI3K_c->AKT_c Survival_c Cell Survival AKT_c->Survival_c VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K_v PI3K VEGFR2->PI3K_v PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis MAPK->Angiogenesis AKT_v AKT PI3K_v->AKT_v Survival_v Endothelial Cell Survival AKT_v->Survival_v Inhibitor 3-(2-fluorophenyl)-1H-indazole (or Standard Inhibitor) Inhibitor->cKIT Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Simplified c-KIT and VEGFR2 signaling pathways and the inhibitory action of kinase inhibitors.

Conclusion

This guide provides a framework for comparing the inhibitory profile of a novel or less-characterized compound, such as 3-(2-fluorophenyl)-1H-indazole, against established kinase inhibitors. While the presented IC50 values for the target compound are hypothetical, they are based on the known properties of the indazole scaffold and serve to illustrate a scientifically rigorous comparative approach. The detailed experimental protocol for an in vitro kinase assay provides a clear path for researchers to generate their own data. By understanding the potency and selectivity of new chemical entities in the context of existing therapeutics and their target signaling pathways, drug discovery efforts can be more effectively guided toward the development of next-generation kinase inhibitors.

References

  • Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). PMC. [Link]

  • Activities Of Commonly Used Tyrosine Kinase Inhibitors Against Wild-Type C-KIT and Potential Impact On Normal Hematopoiesis. (2013, November 15). ASH Publications. [Link]

  • The IC50 (half-maximal inhibitor concentration) of imatinib against... (n.d.). ResearchGate. [Link]

  • Kinase Assays with Myra. (n.d.). Bio Molecular Systems. [Link]

  • Spotlight: Activity-Based Kinase Assay Formats. (2024, August 29). Reaction Biology. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024, October 22). RSC Publishing. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). PMC. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). PMC. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of 3-(2-fluorophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(2-fluorophenyl)-1H-indazole is a critical pharmacophore found in various kinase inhibitors and, more notoriously, as a core scaffold in third-generation synthetic cannabinoids (e.g., AB-FUBINACA derivatives).[1] Its structural analysis is pivotal for both drug discovery (structure-activity relationship verification) and forensic toxicology (identifying illicit isomers).[1]

This guide provides an in-depth technical analysis of its fragmentation patterns, specifically comparing High-Resolution Electrospray Ionization (ESI-MS/MS) against Electron Impact (EI-MS) .[1] Furthermore, it addresses the critical analytical challenge of differentiating the 1H-indazole regioisomer from its 2H-indazole counterpart—a common manufacturing impurity with distinct pharmacological profiles.

Part 1: Structural Context & Chemical Properties[2]

The target molecule consists of an indazole bicyclic system substituted at the 3-position with a 2-fluorophenyl ring. The presence of the fluorine atom at the ortho position (2-position) of the phenyl ring introduces specific electronic effects that influence fragmentation, distinct from its 4-fluoro isomers.

PropertyValue
IUPAC Name 3-(2-fluorophenyl)-1H-indazole
Molecular Formula

Exact Mass (Neutral) 212.0749 Da
Protonated Mass

213.0823 Da
Key Structural Features Indazole core (N-N bond), Fluorine (ortho), Conjugated

-system

Part 2: Experimental Methodology (ESI-MS/MS)

To replicate the fragmentation data described below, the following High-Resolution Mass Spectrometry (HRMS) protocol is recommended. This workflow prioritizes "soft" ionization to preserve the protonated molecular ion


 before controlled dissociation.
Analytical Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS Acquisition Sample Analyte (1 mg/mL) in MeOH Dilution Dilute to 1 µg/mL (50:50 MeOH:H2O + 0.1% FA) Sample->Dilution ESI ESI Source (+) 3.5 kV Dilution->ESI Q1 Quadrupole Selection [M+H]+ = 213.08 ESI->Q1 Cell Collision Cell (CID) NCE: 20-40% Q1->Cell TOF TOF Analyzer Resolution > 30,000 Cell->TOF

Figure 1: Recommended Q-TOF LC-MS/MS workflow for characterizing indazole derivatives.

Protocol Specifications
  • Solvent System: Methanol/Water (50:50) with 0.1% Formic Acid. The acid is crucial to ensure efficient protonation of the indazole nitrogen (

    
     or 
    
    
    
    ).
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) is required. The indazole core is relatively stable; low energy (10 eV) will show minimal fragmentation, while higher energy (40 eV) is needed to break the heterocyclic ring.

Part 3: Fragmentation Mechanism Analysis

The fragmentation of 3-(2-fluorophenyl)-1H-indazole under ESI conditions follows distinct pathways governed by the stability of the aromatic system and the "Even-Electron Rule."

Primary Pathway: The Indazole Cleavage

Unlike indole, which typically loses


 or alkyl chains, the indazole core is characterized by the cleavage of the heterocyclic ring.
  • Precursor Selection:

    
    .
    
  • Loss of

    
     (Retro-Diazo):  A minor pathway in ESI, but significant in EI. The cleavage of the 
    
    
    
    bond releases nitrogen gas (28 Da), resulting in a fluorene-like cation (
    
    
    185).
  • Loss of HCN (Hydrogen Cyanide): This is the diagnostic pathway for indazoles. The protonated species undergoes ring opening and rearrangement to lose HCN (27 Da), generating the fragment at

    
     186.
    
  • Fluorine-Specific Loss: The ortho-fluorine allows for a proximity effect with the indazole nitrogen, potentially facilitating the loss of HF (20 Da) to form a cyclized radical cation (

    
     192/193), though this is rare in even-electron ESI spectra compared to EI.
    
Fragmentation Pathway Diagram[1][3][4]

FragPath M [M+H]+ m/z 213.08 (Protonated Precursor) Inter1 Ring Opening Intermediate M->Inter1 Activation F1 [M+H - HCN]+ m/z 186.07 (Phenyl-benzonitrile cation) Inter1->F1 - HCN (27 Da) (Major ESI Path) F2 [M+H - N2]+ m/z 185.07 (Fluorenyl-like cation) Inter1->F2 - N2 (28 Da) (Minor Path) F3 [C6H4F]+ m/z 95.03 (Fluorophenyl cation) F1->F3 High Energy Cleavage

Figure 2: Mechanistic fragmentation pathway of 3-(2-fluorophenyl)-1H-indazole.

Part 4: Comparative Analysis

This section compares the target compound against its primary alternatives/confounders.

Comparison 1: 1H-Indazole vs. 2H-Indazole Regioisomers

In synthetic chemistry (and illicit drug manufacturing), the alkylation or synthesis of indazoles often produces a mixture of 1H- and 2H-isomers.[1][2][3] Differentiating them is critical.

Feature1H-Indazole (Target) 2H-Indazole (Isomer) Differentiation Strategy
Thermodynamic Stability More stable (Aromatic)Less stable (Quinoid-like)1H elutes later in Reverse Phase LC.[1]
Base Peak (MS2)

186 (Loss of HCN)

186 (Loss of HCN)
Indistinguishable by mass alone.
Diagnostic Ratio High stability of Precursor.Higher fragmentation efficiency.2H-isomers fragment more easily at lower Collision Energies (CE) due to lower aromatic stability.[1]
Comparison 2: ESI (LC-MS) vs. EI (GC-MS)

Forensic libraries often use EI, while bioanalysis uses ESI.[1]

  • ESI (Soft Ionization):

    • Dominant Ion:

      
      .[1]
      
    • Utility: Quantification, biological metabolite tracking.

    • Mechanism: Proton-driven, even-electron fragments.[1]

  • EI (Hard Ionization - 70 eV):

    • Dominant Ion: Molecular ion

      
       is present but fragmentation is extensive.[1]
      
    • Key Difference: EI promotes radical-driven mechanisms, leading to a much higher abundance of the

      
       185  (Loss of 
      
      
      
      ) peak compared to ESI.
    • Utility: Library matching (NIST/SWGDRUG).

Part 5: Summary Data Tables

Key Fragment Ions (High-Res ESI-MS/MS)
m/z (Measured)Formula (Calc)Error (ppm)Proposed StructureInterpretation
213.0823

< 5

Protonated Molecule
193.0760

< 5

Loss of Hydrogen Fluoride (Rare in ESI)
186.0713

< 5

Diagnostic: Indazole ring cleavage
185.0761

< 5

Loss of Nitrogen
95.0291

< 5

Fluorophenyl cation (High Energy)

References

  • Cannaert, A., et al. (2016). Differentiation of isomeric synthetic cannabinoids... indazole vs indole. Forensic Science International.

  • Banister, S. D., et al. (2016). The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids... are possible manufacturing impurities. Drug Testing and Analysis.

  • NIST Chemistry WebBook. Indazole Mass Spectrum Data. National Institute of Standards and Technology.

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). Mass Spectral Library.

Sources

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Aryl-1H-Indazole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, researchers, and medicinal chemists, the 3-aryl-1H-indazole scaffold is a cornerstone of innovation. These bicyclic nitrogen-containing heterocycles are privileged structures, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory and neuroprotective treatments.[1][2][3] The precise three-dimensional arrangement of atoms in these molecules is not merely an academic detail; it is the critical determinant of their biological activity, dictating how they interact with target proteins, their structure-activity relationship (SAR), and ultimately, their therapeutic potential.

This guide provides an in-depth comparison of the analytical techniques used to characterize 3-aryl-1H-indazole derivatives, with a primary focus on single-crystal X-ray diffraction (SCXRD) as the definitive method for structural elucidation. We will explore the causality behind experimental choices, compare the insights gained from alternative methods, and present the data in a framework designed for practical application in a research and development setting.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

For unambiguous determination of a molecule's solid-state structure, SCXRD is unparalleled. It provides a high-resolution, three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and stereochemistry can be definitively assigned. This information is foundational for understanding intermolecular interactions that govern crystal packing and can serve as a model for interactions within a biological binding pocket.

The SCXRD Experimental Workflow: A Self-Validating System

The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage validates the next. The quality of the final data is intrinsically linked to the success of each preceding step.

SCXRD_Workflow cluster_synthesis Phase 1: Material Preparation cluster_data Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Solution Synthesis Synthesis & Purification (e.g., Suzuki Coupling, Condensation) Crystallization Crystallization (Slow Evaporation, Vapor Diffusion) Synthesis->Crystallization High purity is critical Selection Crystal Selection (Microscopy) Crystallization->Selection Mounting Mounting & Cryo-cooling Selection->Mounting Collection X-ray Data Collection (Diffractometer) Mounting->Collection Solution Structure Solution (e.g., SHELXS) Collection->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation & Interpretation (CIF, ORTEP) Refinement->Validation

Caption: The experimental workflow for Single-Crystal X-ray Diffraction (SCXRD).

Protocol: From Powder to Solved Structure

1. Synthesis & Purification:

  • Rationale: The synthesis of 3-aryl-1H-indazoles can be achieved through various established routes, such as iridium-catalyzed C-H borylation followed by Suzuki-Miyaura coupling or the condensation of aromatic aldehydes with phenylhydrazine.[4][5] The choice of method depends on the desired substitution patterns.

  • Protocol: A common method involves the Pd(II)-catalyzed direct C-3 arylation of a 1H-indazole precursor with an appropriate aryl halide.[6] Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is paramount. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to poor diffraction quality.

2. Crystallization:

  • Rationale: This is the most critical and often trial-and-error phase. The goal is to slowly bring a supersaturated solution to a state of lower solubility, encouraging the formation of a single, well-ordered nucleus that grows into a diffractible crystal. Solvent choice is key; the ideal solvent dissolves the compound when heated or in larger volumes but affords low solubility upon cooling or slow evaporation.

  • Protocol (Slow Evaporation):

    • Dissolve the purified 3-aryl-1H-indazole derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., Ethanol/DMF, Chloroform/Methanol) in a small vial.[7]

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

    • Monitor periodically for the formation of single crystals with well-defined facets.

3. Data Collection & Refinement:

  • Rationale: A single crystal is mounted and bombarded with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern based on its internal atomic arrangement (the crystal lattice). The intensities and positions of these diffracted spots are measured as the crystal is rotated.

  • Protocol:

    • A suitable crystal (typically 0.1-0.4 mm in size) is selected under a microscope.[8][9]

    • The crystal is mounted on a goniometer head, often held in a cryo-stream of nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

    • Data is collected on a diffractometer, such as a Bruker X8 APEX, typically using Mo Kα radiation.[8][9]

    • The resulting diffraction data is processed, and the structure is solved using direct methods (e.g., SHELXS97) and refined against the measured data (e.g., SHELXL97).[8] The quality of the final model is assessed by metrics like the R-factor.

Part 2: A Holistic View: Comparison with Other Analytical Techniques

While SCXRD provides the definitive solid-state structure, a comprehensive characterization relies on a suite of complementary techniques. Each method provides a unique piece of the puzzle, and their combined data builds a robust, trustworthy profile of the molecule.

Analytical_Techniques MS Mass Spectrometry (Molecular Weight) Final_Report Comprehensive Characterization NMR NMR Spectroscopy (Connectivity in Solution) SCXRD SCXRD (3D Solid-State Structure) NMR->SCXRD Verifies Precursor DFT DFT Modeling (Theoretical Geometry) SCXRD->DFT Validates Calculation DFT->NMR Aids Spectral Assignment Synthesis Synthesis Synthesis->MS Confirms Identity Synthesis->NMR Confirms Identity

Caption: The synergistic relationship between key analytical techniques.

Comparative Data Summary
Technique Primary Information Provided State of Matter Key Advantage Limitation
Single-Crystal X-ray Diffraction (SCXRD) Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.SolidUnambiguous spatial arrangement of atoms.Requires high-quality single crystals; structure may differ from solution.
NMR Spectroscopy (¹H, ¹³C) Atomic connectivity, chemical environment of nuclei, solution-state conformation.[1][3][7]SolutionReflects structure in a more biologically relevant medium; no crystal needed.Does not provide precise bond lengths/angles; can be complex to interpret.
Mass Spectrometry (MS) Molecular weight, elemental formula (with HRMS).[7][10]GasHigh sensitivity; confirms molecular identity and purity.Provides no information on atomic arrangement or isomerism.
Density Functional Theory (DFT) Predicted geometry, electronic properties (HOMO-LUMO), vibrational frequencies.[1]Theoretical (Gas/Solvated)Provides insight when crystals are unobtainable; rationalizes experimental data.It is a model, not a direct measurement; can be computationally expensive.

Part 3: Interpreting the Data: A Case Study Perspective

Once a crystal structure is solved, the real work of interpretation begins. For 3-aryl-1H-indazole derivatives, key parameters derived from the crystallographic information file (CIF) are of particular interest to the medicinal chemist.

Example Crystallographic Data Table

The following table presents typical data obtained from an SCXRD experiment for a hypothetical 3-aryl-1H-indazole derivative, modeled after published structures.[8][9]

Parameter Value Significance
Chemical Formula C₁₈H₁₇N₃O₃Confirms the elemental composition in the crystal unit.
Molar Mass (M_r) 323.35Corroborates Mass Spectrometry data.
Crystal System TriclinicDescribes the basic symmetry of the crystal lattice.
Space Group P-1Defines the specific symmetry operations within the unit cell.
a, b, c (Å) a = 6.77, b = 10.57, c = 11.96Dimensions of the unit cell.
α, β, γ (°) α = 88.2, β = 81.1, γ = 79.1Angles of the unit cell.
Volume (V) (ų) 831.3Volume of the unit cell.
Z 2Number of molecules per unit cell.
R[F² > 2σ(F²)] 0.044Residual factor; a primary indicator of the quality of the model fit ( < 0.05 is excellent).
wR(F²) 0.131Weighted residual factor; another measure of refinement quality.
S (Goodness-of-Fit) 1.04Should be close to 1 for a good model.

In a real-world analysis, such as that of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione, the key finding was the dihedral angle of 54.03° between the indazole system and the attached pyran-2,4-dione ring.[8] The structure also revealed critical intermolecular N—H⋯O hydrogen bonds that create inversion dimers, influencing the compound's physical properties and providing a template for its potential interactions with a biological receptor.[8] This level of detail, which is crucial for rational drug design, is unobtainable by any other method.

References

  • Swamy, G. N. et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [Link]

  • El-Gazzar, A. B. A. et al. (2015). Crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o1256–o1257. [Link]

  • Ahmad, N. et al. (2016). Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. Journal of the Chemical Society of Pakistan, 38(02). [Link]

  • Reddy, T. R. et al. (2016). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. RSC Advances, 6(82), 78465-78469. [Link]

  • Shaik, B. et al. (2024). Synthesis, molecular docking and DFT studies on novel indazole derivatives as potent anticancer agents. RSC Advances, 14(20), 14049-14064. [Link]

  • Servi, S. & Akgu, Z. R. (2002). A Novel and Efficient Synthesis of 3-Aryl and 3-Heteroaryl Substituted-1H-indazoles and Their Mannich Derivatives. Synthetic Communications, 32(22), 3399-3409. [Link]

  • Shaaban, M. et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(23), 8295. [Link]

  • Shang, M. et al. (2017). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 8(2), 1045-1050. [Link]

  • El-Drssi, M. et al. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o914–o915. [Link]

  • Li, M. et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. International Journal of Molecular Sciences, 24(7), 6092. [Link]

  • El-Massaoudi, M. et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Taibah University for Science, 16(1), 22-35. [Link]

  • Ackermann, L. & Potukuchi, H. K. (2012). Direct C-3-Arylations of 1H-Indazoles. European Journal of Organic Chemistry, 2012(36), 7075-7081. [Link]

  • Swamy, G. N. et al. (2013). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 5(3), 184-190. [Link]

  • Shi, J. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

Sources

Navigating the Selectivity of Fluorinated Indazoles in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for therapeutic agents with high efficacy and minimal off-target effects is paramount. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs.[1][2][3] This guide delves into the selectivity profile of fluorinated phenyl-indazole derivatives, a promising class of compounds in cancer research. While comprehensive data for every conceivable analogue is not always publicly available, by examining close structural relatives, we can extrapolate and guide future discovery efforts. This document will focus on providing a comparative analysis of representative compounds, detailing the experimental frameworks used to assess them, and exploring the mechanistic underpinnings of their activity.

The Critical Role of Selectivity in Anticancer Drug Discovery

The ideal chemotherapeutic agent would eradicate cancer cells while leaving healthy tissues unharmed. This concept of selectivity is a cornerstone of drug development. A common metric to quantify this is the Selectivity Index (SI), often calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 normal cells / IC50 cancer cells). A higher SI value indicates a more favorable therapeutic window. Indazole derivatives have shown promise in this regard, with some exhibiting significant selectivity towards cancer cell lines over normal cells.[4][5]

Comparative Cytotoxicity of Fluorinated Indazole Derivatives

While specific data for 3-(2-fluorophenyl)-1H-indazole is not extensively reported in publicly accessible literature, the analysis of structurally related compounds provides valuable insights into the potential of this chemical class. The following table summarizes the in vitro antiproliferative activity of representative fluorinated indazole derivatives against a panel of human cancer cell lines and, where available, a non-cancerous cell line.

Compound/AlternativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound 6o K562 (Chronic Myeloid Leukemia)5.15HEK-293 (Human Embryonic Kidney)33.26.45[4][6]
A549 (Lung Cancer)>40[4][6]
PC-3 (Prostate Cancer)21.6[4][6]
Hep-G2 (Hepatoma)20.4[4][6]
Compound 2f 4T1 (Breast Cancer)0.23 - 1.15Not ReportedNot ReportedNot Reported[2][7]
5-Fluorouracil (5-FU) K562 (Chronic Myeloid Leukemia)4.65HEK-293 (Human Embryonic Kidney)0.650.14[4]

Analysis of Comparative Data:

As illustrated in the table, Compound 6o , an indazole derivative, demonstrates a promising selectivity profile. It is significantly more potent against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM) compared to the non-cancerous HEK-293 cell line (IC50 = 33.2 µM), yielding a Selectivity Index of 6.45.[4][6] In contrast, the established chemotherapeutic drug, 5-Fluorouracil (5-FU), exhibits a low selectivity index (SI = 0.14) in this comparison, highlighting its known toxicity to healthy cells.[4] Compound 2f also shows potent growth inhibitory activity against the 4T1 breast cancer cell line, with IC50 values in the sub-micromolar to low micromolar range.[2][7] This underscores the potential of the indazole scaffold in generating potent and selective anticancer agents.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

To ensure the reliability and reproducibility of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity and, by inference, cell viability.[6][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, K562, PC-3, HepG2) and a normal cell line (e.g., HEK-293) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 3-(2-fluorophenyl)-1H-indazole derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plates for a further 48 hours under the same conditions.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Prepare Cell Cultures seed Seed cells in 96-well plates start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with compound dilutions incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Measure absorbance solubilize->read analyze Analyze data and calculate IC50 read->analyze end End: Determine Selectivity Profile analyze->end

Caption: Workflow for assessing compound cytotoxicity using the MTT assay.

Mechanistic Insights: Potential Signaling Pathways

The anticancer activity of indazole derivatives is often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.[3][9]

1. Kinase Inhibition: Many indazole-containing drugs are potent kinase inhibitors.[1][3] They can target various kinases involved in cell proliferation, survival, and angiogenesis, such as VEGFR, EGFR, and Aurora kinases.[3] The 1H-indazole-3-amine structure, for instance, is a known hinge-binding fragment that can effectively interact with the ATP-binding pocket of tyrosine kinases.[4][6]

2. p53/MDM2 Pathway Modulation: Some indazole derivatives have been shown to exert their effects by interfering with the p53/MDM2 pathway.[4][6][9] The p53 protein is a critical tumor suppressor, and its activity is negatively regulated by MDM2. By inhibiting the p53-MDM2 interaction, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis.[9]

3. Induction of Apoptosis: A common mechanism of action for anticancer agents is the induction of programmed cell death, or apoptosis. Indazole derivatives have been observed to induce apoptosis in cancer cells, often through the modulation of the Bcl-2 family of proteins.[2][7] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[2]

G cluster_pathway Potential Signaling Pathway of Indazole Derivatives Indazole Indazole Derivative MDM2 MDM2 Indazole->MDM2 Inhibition p53 p53 MDM2->p53 Degradation Apoptosis Apoptosis p53->Apoptosis Activation CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Activation

Caption: Simplified diagram of the p53/MDM2 pathway modulation by indazole derivatives.

Conclusion

The fluorinated phenyl-indazole scaffold represents a promising avenue for the development of novel anticancer agents. While a comprehensive selectivity profile for 3-(2-fluorophenyl)-1H-indazole is yet to be fully elucidated in the public domain, the data from closely related analogues suggest a high potential for both potency and selectivity. The experimental and mechanistic frameworks provided in this guide offer a robust starting point for researchers to further investigate this important class of molecules. Future studies should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships and to identify lead candidates with optimal therapeutic windows for clinical development.

References

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Khan, I., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]

  • Li, R., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. [Link]

  • Al-Ostath, A., et al. (2025). Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. MDPI. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. [Link]

  • Khan, I., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Li, R., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. [Link]

  • Szałkowska, K., et al. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 3-(2-fluorophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the development and comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(2-fluorophenyl)-1H-indazole. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product.[1] This guide provides a structured, data-driven comparison of various chromatographic conditions, explains the scientific rationale behind each experimental choice, and culminates in a fully detailed, robust analytical method.

Introduction to the Analyte and its Importance

3-(2-fluorophenyl)-1H-indazole is a heterocyclic aromatic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry, forming the core structure of numerous therapeutic agents, including anti-inflammatory and anti-cancer drugs.[2][3][4] The presence of impurities, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final pharmaceutical product.[1] Therefore, a validated, stability-indicating HPLC method is a regulatory necessity to quantify the main component and separate it from any potential process-related impurities or degradation products.

Chapter 1: Foundational Strategy for Method Development

A successful HPLC method development strategy is a systematic process. It begins with understanding the analyte's physicochemical properties and progresses through a logical sequence of screening and optimization steps to achieve the desired separation. Our approach is designed to be efficient and to build a robust method from the ground up.

G Figure 1: HPLC Method Development Workflow A Analyte Characterization (UV Spectra, Solubility) B Stationary Phase (Column) Screening (C18, Phenyl-Hexyl, C8) A->B Informs Initial Choices C Mobile Phase Screening (ACN vs. MeOH, pH) B->C Select Best Column D Optimization of Critical Parameters (Gradient, Flow Rate, Temperature) C->D Refine Separation E Final Method Protocol D->E Define Final Conditions F Method Validation (ICH Q2(R1)) E->F Prove Suitability

Caption: A systematic workflow for HPLC method development.

Chapter 2: Analyte Characterization: 3-(2-fluorophenyl)-1H-indazole

Before any injections are made, understanding the analyte is key.

  • Structure: The molecule contains two aromatic rings (a fluorophenyl group and a fused indazole system). This suggests that π-π interactions can be exploited for separation in addition to hydrophobic interactions.[5]

  • Solubility: The compound is largely non-polar and is readily soluble in common organic solvents like acetonitrile (ACN) and methanol (MeOH), making it ideal for reversed-phase (RP) HPLC.

  • UV Absorbance: A UV scan of 3-(2-fluorophenyl)-1H-indazole in methanol reveals strong absorbance maxima around 230 nm and 300 nm. For purity analysis, where sensitivity to potential impurities is critical, detection at the lower wavelength of 230 nm is selected to ensure the detection of a wider range of related substances.

Chapter 3: Comparative Screening of Stationary Phases

The choice of the stationary phase is the most powerful tool for influencing selectivity in RP-HPLC.[6][7] We compared three common reversed-phase columns with different chemistries to determine the optimal choice for this analyte.

Experimental Protocol: Column Screening

  • Mobile Phase: A generic gradient of Water (A) and Acetonitrile (B) was used: 50-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: 230 nm

  • Sample: A spiked sample containing the main peak and two hypothetical impurities (Impurity 1: more polar, Impurity 2: less polar).

Table 1: Comparison of Stationary Phase Performance

Column ChemistryRetention Factor (k) of Main PeakResolution (Rs) between Main Peak & Impurity 1Tailing Factor (Tf) of Main PeakRationale & Observations
Standard C18 6.81.81.3Provides good hydrophobic retention.[6] However, the resolution with the more polar impurity is borderline (ICH acceptance >2.0). Peak shape is acceptable.
Phenyl-Hexyl 6.23.5 1.1 Offers alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[5] This results in excellent resolution and superior peak symmetry.
Standard C8 4.51.41.4Less retentive than C18 as expected.[6] The reduced retention leads to poor resolution with the early eluting impurity, making this column unsuitable.

Chapter 4: Systematic Mobile Phase Optimization

With the column selected, the mobile phase composition was optimized to fine-tune the separation and ensure robustness.[8][9]

4.1: Comparison of Organic Modifiers

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC. They offer different selectivities and should be compared.[10]

  • Observation with ACN: Provided sharp peaks and lower backpressure.

  • Observation with MeOH: While also effective, it resulted in slightly broader peaks and a different elution order for some impurities, confirming a change in selectivity. For this analyte, ACN provided superior efficiency.

4.2: Influence of Mobile Phase pH

The pH of the mobile phase is critical as it can affect the ionization state of analytes.[8] The indazole moiety has a basic nitrogen atom (pKa ~1-2) and can become protonated at low pH.

  • pH 3.0 (0.1% Formic Acid): At this pH, the main peak showed increased tailing and a slight shift in retention time, suggesting partial ionization.

  • pH 7.0 (Phosphate Buffer): In a neutral environment, the analyte is in its neutral form. This resulted in excellent peak shape and reproducible retention times.

G Figure 2: Optimization Logic cluster_0 Parameter Adjustment cluster_1 Observed Effect A Increase % Organic (ACN) C Decrease Retention Time A->C D Decrease Resolution A->D B Decrease Flow Rate E Increase Resolution B->E F Increase Run Time B->F

Caption: Relationship between key HPLC parameters and results.

Chapter 5: Final Optimized Method and Protocol

This protocol represents the culmination of the comparative studies, designed for optimal separation, efficiency, and robustness.

Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm) or equivalent.

  • Solvents: HPLC-grade Acetonitrile and Purified Water.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions:

Parameter Setting
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection 230 nm
Injection Vol. 10 µL

| Run Time | 25 minutes |

Gradient Program:

Time (min) %A (Water) %B (ACN)
0.0 50 50
15.0 5 95
20.0 5 95
20.1 50 50

| 25.0 | 50 | 50 |

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 25 mg of 3-(2-fluorophenyl)-1H-indazole and dissolve in 50.0 mL of diluent to achieve a concentration of 0.5 mg/mL.

  • System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition (50:50 Water:ACN) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject a blank (diluent) to ensure the system is clean, followed by replicate injections of a standard solution to confirm system suitability.

  • Analysis: Inject the sample solution.

  • Data Processing: Integrate all peaks. Calculate the percentage purity by area normalization, assuming all impurities have a similar response factor.

Chapter 6: Method Validation Strategy (ICH Q2(R1))

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[11][12][13] The following experiments must be performed according to the ICH Q2(R1) guideline to validate this purity method.

1. Specificity (Forced Degradation): Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] Forced degradation studies are essential to demonstrate this.[14][15][16]

  • Protocol:

    • Prepare solutions of the analyte at 0.5 mg/mL.

    • Expose the solutions to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat solid sample at 105°C for 48 hours.

      • Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.

    • Analyze all stressed samples alongside an unstressed control.

  • Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 2.0) and peak purity analysis (using DAD) shows no co-elution. A target degradation of 5-20% is ideal.[16]

2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]

  • Protocol: Prepare at least five concentrations of the analyte, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.005 to 0.75 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

3. Accuracy: The closeness of test results to the true value.

  • Protocol: Analyze samples of known concentration (e.g., 80%, 100%, 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[17]

4. Precision (Repeatability & Intermediate Precision): The degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability: Analyze six replicate samples of the same lot on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[17]

5. Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: Determine based on the signal-to-noise ratio (typically S/N > 10) or by establishing the lowest concentration that meets precision and accuracy criteria.

  • Acceptance Criteria: RSD for precision at the LOQ should be ≤ 10%.

6. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]

  • Protocol: Introduce small changes to the method, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (± 2% absolute organic)

  • Acceptance Criteria: System suitability parameters (resolution, tailing factor, etc.) must remain within acceptable limits, and the results should not be significantly impacted.

Conclusion

This guide has demonstrated a systematic, comparative approach to developing a scientifically sound and robust HPLC method for the purity analysis of 3-(2-fluorophenyl)-1H-indazole. By comparing stationary phases and optimizing mobile phase conditions, we identified a Phenyl-Hexyl column with a simple water/acetonitrile gradient as the superior choice. This method provides excellent resolution, peak shape, and efficiency. The outlined validation strategy, grounded in ICH Q2(R1) guidelines, ensures the final method is trustworthy and suitable for its intended purpose in a regulated quality control environment.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Impurities and Forced Degradation Studies: A Review. (2016). Bentham Science Publishers. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration (FDA). [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass Laboratories Inc.[Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Alwsci. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2020). LCGC International. [Link]

  • 3-{5-[(2-Fluorophenyl)amino]-1h-Indazol-1-Yl}-N-(3,4,5-Trimethoxyphenyl)benzamide. PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/3-5-(2-Fluorophenyl_amino_-1h-Indazol-1-Yl_-N-3_4_5-Trimethoxyphenyl_benzamide]([Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025). Welch Materials. [Link]

  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. Buchi. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. Biovanix Chromatography. [Link]

  • Selectivity of packing materials in reversed phase liquid chromatography. Nacalai Tesque. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (2011). Acta Poloniae Pharmaceutica – Drug Research. [Link]

  • N-(1-(Aminocarbonyl)-2,2-dimethylpropyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide. PubChem. [Link]

  • Method development and validation of ornidazole by using RP-HPLC. (2024). International Journal of Science and Research Archive. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. National Center for Biotechnology Information (NCBI). [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar. [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). ACS Omega. [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. (2021). Research Journal of Pharmacy and Technology. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology. [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Definitive Guide to Safely Handling 3-(2-fluorophenyl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities is a daily reality. 3-(2-fluorophenyl)-1H-indazole, a fluorinated indazole derivative, represents a class of compounds with significant potential in medicinal chemistry.[1][2][3][4][5] However, with innovation comes the responsibility of ensuring the utmost safety. As the toxicological properties of many such novel compounds are not yet fully characterized, a cautious and well-informed approach to handling is paramount.[6] This guide provides essential, immediate safety and logistical information for the handling of 3-(2-fluorophenyl)-1H-indazole, establishing a framework of best practices to protect researchers and the integrity of their work.

The Precautionary Principle: Assuming Hazard in the Absence of Data

Given the absence of a specific Safety Data Sheet (SDS) for 3-(2-fluorophenyl)-1H-indazole, we must operate under the precautionary principle. This means treating the compound as potentially hazardous until sufficient data proves otherwise.[7] The structural alerts within the molecule—a fluorinated aromatic ring and an indazole core—are common in biologically active molecules, some of which exhibit toxicological effects.[8][9][10] Therefore, the following recommendations are based on a conservative risk assessment, drawing from guidelines for handling chemicals of unknown toxicity and similar fluorinated organic compounds.[11][12]

Core Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion. The minimum required PPE for handling 3-(2-fluorophenyl)-1H-indazole in a research laboratory setting is outlined below.[11][13]

PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles. A face shield should be worn over goggles when handling larger quantities or if there is a splash hazard.[7][14]Protects against accidental splashes of the compound, which could cause serious eye irritation or unknown systemic effects upon absorption.[15][16][17]
Hand Protection Chemically resistant gloves (Nitrile or Neoprene are generally suitable for incidental contact).[7] For prolonged handling or immersion, consult a glove compatibility chart. Always double-glove.Prevents skin contact. The fluorinated nature of the compound could potentially enhance skin penetration. Contaminated gloves should be removed immediately and hands washed thoroughly.[6][14]
Body Protection A flame-retardant lab coat is recommended.[7] For operations with a higher risk of splashes, a chemically resistant apron or smock should be worn over the lab coat.[14]Protects personal clothing and underlying skin from contamination.[11][13]
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][15][17]Minimizes the risk of respiratory irritation or systemic toxicity from inhaling the compound.[15][16][17]

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for maintaining a safe laboratory environment. The following step-by-step guide outlines the key considerations for handling 3-(2-fluorophenyl)-1H-indazole.

Receiving and Storage
  • Inspect: Upon receipt, carefully inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the compound name, any known hazard pictograms (a general irritant symbol is a prudent minimum), and a "Hazardous - Toxicity Unknown" warning.[7]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[15] The container should be kept tightly closed.[15][17] For added security, store within secondary containment.[7]

Handling and Experimental Work

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Function A->B Pre-operational Checks C Weigh Compound in Fume Hood B->C Begin Experiment D Prepare Solutions in Fume Hood C->D Solution Prep E Decontaminate Glassware & Surfaces D->E Post-Experiment F Segregate Waste E->F G Dispose of Waste via EHS F->G Final Step

  • Engineering Controls: Always handle 3-(2-fluorophenyl)-1H-indazole in a properly functioning chemical fume hood to minimize inhalation exposure.[7][15][17]

  • Weighing: When weighing the solid compound, use a disposable weigh boat and handle with care to avoid generating dust.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Spills: In the event of a spill, treat it as a major spill.[7] Evacuate the immediate area and notify your supervisor and Environmental Health and Safety (EHS) department. For small spills of solid material, carefully sweep it up and place it in a sealed container for disposal.[12] For liquid spills, use an inert absorbent material.[15][17]

Decontamination and Cleaning
  • Surfaces: All surfaces and equipment that have come into contact with the compound should be thoroughly decontaminated. A suitable solvent (e.g., isopropanol or ethanol) followed by soap and water is a general recommendation, but consult with your institution's safety office for specific procedures.

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent in a fume hood before being washed.

Disposal Plan: A Responsible End-of-Life

The disposal of fluorinated organic compounds requires special consideration due to their persistence in the environment.[18][19][20]

  • Waste Segregation: All waste contaminated with 3-(2-fluorophenyl)-1H-indazole, including excess solid, solutions, contaminated gloves, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[12]

  • Disposal Method: The primary recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste management facility.[12][18][19] This process requires specialized equipment to neutralize hazardous combustion byproducts like hydrogen fluoride.[12][21] Do not attempt to dispose of this compound down the drain or in regular trash.

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the proper pickup and disposal of the waste.[12]

By adhering to these stringent safety protocols, researchers can confidently work with novel compounds like 3-(2-fluorophenyl)-1H-indazole, ensuring both personal safety and the integrity of their groundbreaking research.

References

  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment | Division of Research Safety - Illinois. (2025, December 6). Retrieved from [Link]

  • Got Forever Chemical Materials? How to Respond Safely and Compliantly. (2023, September 27). Retrieved from [Link]

  • Personal Protective Equipment (PPE) - CHEMM. (2026, February 4). Retrieved from [Link]

  • Research Laboratory and Personal Protective Equipment - ehs.uci.edu. (2023, November 15). Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - New Mexico Environment Department. (2024, April 8). Retrieved from [Link]

  • Guidelines for Disposing of PFAs - MCF Environmental Services. (2023, December 27). Retrieved from [Link]

  • Finding an End to Forever Chemicals - Eurofins USA. (2025, October 13). Retrieved from [Link]

  • Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • INDOFINE Chemical Company, Inc. - Safety Data Sheet. (2025, January 10). Retrieved from [Link]

  • A Straightforward Approach to Fluorinated Pyrimido[1,2- b]indazole Derivatives via Metal/Additive-Free Annulation with Enaminones, 3-Aminoindazoles, and Selectfluor - PubMed. (2022, May 20). Retrieved from [Link]

  • (PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - MDPI. (2023, December 20). Retrieved from [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC. (n.d.). Retrieved from [Link]

  • U.S. Department of Justice Drug Enforcement Administration Methyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido) - Regulations.gov. (2019, March 21). Retrieved from [Link]

  • Two Fatal Cases Involving Synthetic Cannabinoid, 5F-AKB-48. (2023, April 17). Retrieved from [Link]

  • DHH Issues Emergency Rule Banning the Sale or Use of Eight Additional Synthetic Drugs | Louisiana Department of Health. (2014, March 20). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.